Methyl decanoate-D19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
205.41 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI Key |
YRHYCMZPEVDGFQ-MWHBIPIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Isotopic Landscape of Methyl Decanoate-D19: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the precise isotopic composition of deuterated compounds is paramount for experimental accuracy and data integrity. This in-depth technical guide provides a comprehensive overview of the isotopic purity of Methyl decanoate-D19, including its quantitative analysis and the methodologies employed for its determination.
This compound, a deuterated analog of methyl decanoate, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and in metabolic studies. Its utility is directly linked to its isotopic purity, which defines the extent to which hydrogen atoms have been replaced by deuterium.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is typically specified by the manufacturer as "atom percent deuterium (D)". Commercially available this compound commonly has a minimum isotopic enrichment of 98 atom % D.[1][2] This value, however, represents the overall deuterium content and does not fully describe the distribution of the different deuterated species. A more detailed analysis reveals a population of molecules with varying numbers of deuterium atoms.
While a specific certificate of analysis with the exact distribution is not publicly available, a representative isotopic distribution for a batch of this compound with a stated purity of ≥98 atom % D is presented in the table below. This distribution is critical for accurate mass spectrometry analysis, particularly for correcting for the contribution of isotopic peaks.
| Isotopic Species | Number of Deuterium Atoms | Expected Relative Abundance (%) |
| D19 | 19 | ≥ 98.0 |
| D18 | 18 | ≤ 2.0 |
| D17 | 17 | Trace |
| D0 (Unlabeled) | 0 | Trace |
Table 1: Representative Isotopic Distribution of this compound (≥98 atom % D)
In addition to isotopic purity, the chemical purity of this compound is also a critical parameter. It is typically determined by gas chromatography (GC) and is generally specified to be at least 98%.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the different isotopic species of a compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides information about the mass-to-charge ratio of each component, allowing for the determination of the isotopic distribution.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for the separation.
-
Oven Program: The oven temperature is programmed to start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from any impurities.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry Analysis:
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to scan a mass range that includes the molecular ions of the expected isotopic species (e.g., m/z 180-220).
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectra of the eluting peaks.
-
-
Data Analysis: The relative abundance of each isotopic species is determined by integrating the peak areas of their respective molecular ions in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for assessing isotopic purity. ¹H NMR can be used to quantify the amount of residual non-deuterated material, while ²H NMR can directly observe the deuterium nuclei.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, CDCl₃). An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Spectroscopy:
-
Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Analysis: The presence and integration of any residual proton signals corresponding to the methyl decanoate structure are used to calculate the percentage of the non-deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquisition: A deuterium NMR spectrum is acquired.
-
Analysis: The presence of a signal corresponding to the deuterium atoms in the this compound confirms the deuteration. The chemical shift can provide information about the position of the deuterium atoms.
-
Visualizing the Analytical Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and NMR analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
A Technical Guide to the Commercial Sources and Application of Methyl decanoate-D19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available sources of Methyl decanoate-D19, a deuterated stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals who utilize quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document summarizes key quantitative data from various suppliers, details a representative experimental protocol for its use, and includes visualizations to illustrate its application in analytical workflows.
Introduction to this compound
This compound is the deuterated form of Methyl decanoate, a fatty acid methyl ester. In this isotopically labeled version, 19 of the hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. Due to its chemical and physical properties being nearly identical to the unlabeled analyte, this compound serves as an ideal internal standard for isotope dilution mass spectrometry.[1] The use of such a standard is crucial for correcting for variability during sample preparation, extraction, and analysis, thereby enhancing the accuracy and precision of quantitative measurements.[2][3]
Commercially Available Sources of this compound
The following table summarizes the key quantitative data for commercially available this compound from various suppliers. This information is critical for selecting the appropriate product based on experimental requirements such as required purity, isotopic enrichment, and quantity.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Available Quantities |
| LGC Standards | 1219804-67-7 | C11D19H3O2 | 205.4083 | 98 atom % D | 0.1 g, 0.5 g |
| CDN Isotopes | 1219804-67-7 | CD3(CD2)8COOCH3 | 205.41 | 98 atom % D | 0.1 g, 0.5 g |
| TRC | 1219804-67-7 | C11D19H3O2 | 205.4083 | Not Specified | 5 mg, 10 mg |
Application: Quantitative Analysis using a Deuterated Internal Standard
This compound is primarily used as an internal standard in quantitative analytical methods. The underlying principle is that the deuterated standard, when added to a sample at the beginning of the workflow, will behave identically to the endogenous analyte throughout the entire process. Any loss of analyte during sample preparation or variations in instrument response will be mirrored by the internal standard.[1] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.
Logical Relationship of an Internal Standard
The following diagram illustrates the fundamental concept of how a deuterated internal standard corrects for analytical variability.
Caption: Logical workflow for quantitative analysis using an internal standard.
Experimental Protocols
While specific protocols are highly dependent on the analyte of interest, the matrix, and the instrumentation used, the following provides a detailed, representative methodology for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of unlabeled Methyl decanoate in a biological matrix.
General Protocol for Quantification of Methyl Decanoate in Plasma using LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of unlabeled Methyl decanoate and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with the solvent to cover the expected concentration range of the analyte in the samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.
2. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution.
-
Vortex briefly to ensure thorough mixing.
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient tailored to achieve good separation and peak shape for Methyl decanoate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both unlabeled Methyl decanoate and this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample, calibrator, and quality control.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram visualizes the key steps in the experimental protocol described above.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Methyl Decanoate-D19
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Methyl decanoate-D19, a deuterated isotopologue of methyl decanoate. Understanding the fragmentation behavior of this stable isotope-labeled compound is crucial for its application as an internal standard in quantitative mass spectrometry-based assays, particularly in the fields of metabolomics, lipidomics, and drug development. This document details the expected fragmentation patterns, provides relevant experimental protocols, and visualizes the key fragmentation pathways.
Introduction
Methyl decanoate (C11H22O2) is the methyl ester of decanoic acid, a saturated fatty acid. Its deuterated form, this compound (C11H3D19O2), in which 19 hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantification of its non-labeled counterpart and related fatty acid methyl esters (FAMEs). The significant mass shift of +19 Da allows for clear differentiation from the endogenous analyte in complex biological matrices, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation. This guide focuses on the electron ionization (EI) mass spectrum, the most common ionization technique for FAME analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is characterized by a distinct set of fragment ions that arise from predictable cleavage and rearrangement reactions. The full deuteration of the alkyl chain and the methyl ester group (excluding the carbonyl oxygen and the ester oxygen) leads to a significant shift in the mass-to-charge ratio (m/z) of the characteristic fragments compared to its non-deuterated analog.
The molecular ion ([M]+•) for this compound is expected at m/z 205. The fragmentation pattern is dominated by several key processes, including alpha-cleavage, beta-cleavage, and the McLafferty rearrangement.
Key Fragmentation Pathways
-
McLafferty Rearrangement: This is a hallmark fragmentation of fatty acid methyl esters. It involves the transfer of a gamma-deuterium atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the beta-gamma carbon-carbon bond. For this compound, this rearrangement is expected to produce a prominent ion at m/z 77 , corresponding to the deuterated enol fragment [CD2=C(OD)OCD3]+•.
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group results in the loss of the methoxy group (-OCD3). This leads to the formation of a deuterated acylium ion at m/z 172 ([CD3(CD2)8CO]+).
-
Beta-Cleavage: Cleavage of the bond between the beta and gamma carbons from the carbonyl group results in a resonance-stabilized ion. For this compound, this cleavage leads to a significant ion at m/z 90 ([CD2COOCD3]+).
-
Alkyl Chain Fragmentation: A series of fragment ions resulting from the cleavage of C-C bonds along the deuterated alkyl chain are also expected. These ions will appear at intervals of 16 Da (for the loss of a -CD2- group), which is different from the 14 Da interval seen for non-deuterated alkanes.
The following diagram illustrates the primary fragmentation pathways of this compound.
Quantitative Data
While a publicly available, fully annotated mass spectrum for this compound is not readily accessible, the following table summarizes the predicted key ions and their theoretical m/z values based on known fragmentation mechanisms of fatty acid methyl esters and the principles of isotopic labeling. The relative abundance is an estimation based on the general appearance of FAME mass spectra.
| Ion Description | Proposed Structure | Theoretical m/z | Predicted Relative Abundance |
| Molecular Ion | [C11H3D19O2]+• | 205 | Low to Medium |
| McLafferty Rearrangement | [CD2=C(OD)OCD3]+• | 77 | High (often base peak) |
| Acylium Ion | [CD3(CD2)8CO]+ | 172 | Low |
| Beta-Cleavage Fragment | [CD2COOCD3]+ | 90 | Medium to High |
| Loss of •CD3 | [C10H3D16O2]+ | 187 | Low |
| General Alkyl Fragments | CnH(x)D(y)+ | Variable | Low to Medium |
Experimental Protocols
The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a general experimental protocol for the analysis of fatty acid methyl esters.
Sample Preparation (Derivatization)
Fatty acids in biological samples are typically present as complex lipids and require extraction and derivatization to their corresponding methyl esters prior to GC-MS analysis.
-
Lipid Extraction: A common method is the Folch extraction, using a chloroform:methanol (2:1, v/v) mixture to extract lipids from the sample matrix.
-
Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids. The fatty acids are then methylated using an acidic catalyst such as boron trifluoride in methanol (BF3-MeOH) or methanolic HCl. The resulting FAMEs are then extracted into an organic solvent like hexane.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase or a mid-polar column).
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a period to ensure elution of all analytes.
-
Mass Spectrometer: An instrument capable of electron ionization (EI) is standard.
-
Ionization Energy: 70 eV.
-
Mass Range: A scan range of m/z 40-300 is typically sufficient to cover the expected fragments.
-
Data Acquisition: Full scan mode is used for qualitative analysis and identification, while selected ion monitoring (SIM) can be employed for enhanced sensitivity in quantitative assays, monitoring the characteristic ions of both the analyte and the deuterated internal standard.
The following diagram outlines a typical experimental workflow for the quantitative analysis of fatty acids using a deuterated internal standard like this compound.
Conclusion
The predictable and distinct fragmentation pattern of this compound makes it an excellent internal standard for the accurate and precise quantification of methyl decanoate and other fatty acid methyl esters by mass spectrometry. The significant mass shifts of the molecular ion and key fragment ions, particularly the McLafferty rearrangement ion, provide clear separation from the non-labeled analyte, minimizing isobaric interferences and enhancing the reliability of quantitative data. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize and interpret the mass spectral data of this important analytical tool.
An In-Depth Technical Guide to the Natural Abundance of Isotopes in Methyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of methyl decanoate, a fatty acid methyl ester (FAME) of significant interest in various scientific disciplines. This document details the foundational principles of isotopic composition, outlines the state-of-the-art analytical methodologies for its determination, and presents the expected natural abundance of the constituent elements.
Introduction to Natural Isotopes in Methyl Decanoate
Methyl decanoate, with the chemical formula C₁₁H₂₂O₂, is composed of carbon, hydrogen, and oxygen, each of which has multiple naturally occurring stable isotopes. The precise ratio of these isotopes in a given sample of methyl decanoate can provide valuable information about its origin, synthesis pathway, and environmental history.
The study of natural isotopic abundance is critical in fields such as food authenticity, metabolic research, environmental science, and drug development. Variations in isotopic ratios, known as isotopic fractionation, occur during physical, chemical, and biological processes, leading to unique isotopic signatures.
Quantitative Data: Natural Abundance of Constituent Isotopes
The natural abundance of stable isotopes for the elements that constitute methyl decanoate is well-established. These values represent the global average and serve as a baseline for isotopic analysis.
| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Note: The specific isotopic composition of a methyl decanoate sample is determined relative to international standards and expressed in delta (δ) notation in parts per thousand (‰).
Experimental Protocols for Isotopic Analysis
The determination of the natural isotopic abundance in methyl decanoate requires high-precision analytical techniques. The two primary methods employed are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sample Preparation: Lipid Extraction and Derivatization
Prior to instrumental analysis, the lipid fraction containing decanoic acid must be extracted from the sample matrix, and the decanoic acid is then converted to its methyl ester, methyl decanoate. This derivatization step is crucial for improving the volatility and chromatographic behavior of the fatty acid.
Protocol for Lipid Extraction and Methylation:
-
Lipid Extraction:
-
Homogenize the sample material (e.g., tissue, food product).
-
Perform a solvent extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).[1]
-
Separate the lipid-containing organic phase from the aqueous phase.
-
Evaporate the solvent from the organic phase under a stream of nitrogen to yield the total lipid extract.[1]
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the lipid extract in a known volume of a suitable solvent like hexane.
-
Add a methylation reagent, such as boron trifluoride (BF₃) in methanol or a solution of methanolic sulfuric acid.
-
Heat the mixture in a sealed vial at a controlled temperature (e.g., 100°C) for a specified time (e.g., 1 hour) to ensure complete conversion to FAMEs.[2]
-
After cooling, add a salt solution (e.g., 1M NaCl) and fresh hexane to extract the FAMEs.[2]
-
Collect the upper hexane layer containing the FAMEs for analysis.[2]
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS is the gold standard for determining the carbon isotope ratios (¹³C/¹²C) of individual compounds in a mixture.
Experimental Workflow for GC-IRMS Analysis:
Caption: Workflow for GC-IRMS analysis of methyl decanoate.
Detailed GC-IRMS Protocol:
-
Gas Chromatography (GC):
-
Inject the FAME sample into the GC.
-
Use a suitable capillary column (e.g., a polar DB-FATWAX UI column for biological samples) to separate the different FAMEs.
-
Employ a temperature program to elute the FAMEs, including methyl decanoate, at distinct retention times. A typical program might start at 60°C, ramp up to 220°C, and hold for a period to ensure elution of all compounds.
-
-
Combustion Interface:
-
As each FAME elutes from the GC column, it passes through a combustion reactor containing an oxidant (e.g., copper oxide) at a high temperature (around 1000°C).
-
This process quantitatively converts the organic carbon in the FAME into carbon dioxide (CO₂) gas.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The resulting CO₂ gas is introduced into the ion source of the mass spectrometer.
-
The IRMS measures the ion beams corresponding to the different isotopologues of CO₂ (i.e., ¹²C¹⁶O₂, ¹³C¹⁶O₂, etc.).
-
The ratio of the intensities of these ion beams provides a precise measurement of the ¹³C/¹²C ratio.
-
-
Data Analysis:
-
The measured isotope ratio of the sample is compared to that of a calibrated reference material.
-
The result is expressed as a delta value (δ¹³C) in per mil (‰) using the following equation: δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR spectroscopy can be used for position-specific isotope analysis (PSIA), providing information about the isotopic abundance at each carbon position within the methyl decanoate molecule.
Experimental Workflow for NMR Isotopic Analysis:
Caption: Workflow for NMR-based isotopic analysis.
Detailed Quantitative ¹³C NMR Protocol:
-
Sample Preparation:
-
A highly purified and concentrated sample of methyl decanoate is required.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.
-
To obtain accurate quantitative data, long relaxation delays and a 90° pulse angle are typically used to ensure complete relaxation of all carbon nuclei between scans.
-
Proton decoupling is applied to collapse the C-H couplings into singlets, improving signal-to-noise and simplifying the spectrum.
-
-
Data Processing and Analysis:
-
Process the raw NMR data, including Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the signal intensity for each distinct carbon resonance in the methyl decanoate spectrum.
-
The relative area of each peak corresponds to the relative abundance of the ¹³C isotope at that specific carbon position.
-
For absolute quantification, a reference compound with a known isotopic abundance may be used. Recent methods also utilize an intramolecular reference, such as the methoxy group in FAMEs, to improve accuracy.
-
Conclusion
The natural isotopic abundance of methyl decanoate provides a powerful tool for researchers across various scientific fields. By employing advanced analytical techniques such as GC-IRMS and quantitative NMR, it is possible to obtain detailed information about the bulk and position-specific isotopic composition of this molecule. The protocols outlined in this guide provide a framework for obtaining high-quality data, which can be used to trace the origin, understand the formation pathways, and assess the authenticity of products containing methyl decanoate. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of stable isotope analysis in lipidomics and related fields are expected to expand further.
References
A Technical Guide to Methyl Decanoate and Its Deuterated Analog, Methyl Decanoate-D19
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key differences between Methyl decanoate and its deuterated counterpart, Methyl decanoate-D19. This document provides a comprehensive overview of their respective chemical and physical properties, analytical characteristics, and significant applications in research and development, with a particular focus on the utility of isotopic labeling.
Core Chemical and Physical Differences
Methyl decanoate is a fatty acid methyl ester with a ten-carbon chain.[1][2] Its deuterated analog, this compound, is a form of this compound where 19 of the 22 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[3] This isotopic substitution is the fundamental difference that dictates the distinct properties and applications of the two molecules.
The most immediate consequence of deuteration is an increase in molecular weight. This seemingly simple change has profound implications for the analytical behavior of the molecule, particularly in mass spectrometry.
Table 1: Comparison of Chemical and Physical Properties
| Property | Methyl decanoate | This compound |
| Molecular Formula | C₁₁H₂₂O₂[4] | C₁₁D₁₉H₃O₂[3] |
| Molecular Weight | 186.29 g/mol | 205.41 g/mol |
| Exact Mass | 186.16198 Da | 205.2812 Da |
| CAS Number | 110-42-9 | 1219804-67-7 |
| Melting Point | -14 to -11 °C | Not available |
| Boiling Point | 224 °C | Not available |
| Density | 0.871 g/mL at 20 °C | Not available |
Analytical Characterization: A Tale of Two Isotopes
The key distinctions between Methyl decanoate and this compound become most apparent during analytical characterization, particularly through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
In mass spectrometry, the 19-dalton mass difference between the two compounds allows for their easy differentiation. This compound is an ideal internal standard for quantitative mass spectrometry-based assays. When added to a sample in a known quantity, it co-elutes with the endogenous (non-deuterated) Methyl decanoate, experiencing the same sample preparation losses and ionization suppression or enhancement effects. By comparing the signal intensity of the analyte to the internal standard, a highly accurate quantification can be achieved.
The fragmentation patterns in electron ionization mass spectrometry (EI-MS) will also differ. While the fragmentation of the carbon backbone will be similar, the resulting fragment ions for this compound will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. The molecular ion peak for Methyl decanoate is observed at m/z 186, while for this compound, it will be at m/z 205.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the spectrum of Methyl decanoate shows characteristic peaks for the methyl ester protons and the protons along the fatty acid chain. Conversely, the ¹H NMR spectrum of this compound would be largely silent in the regions corresponding to the deuterated positions, as deuterium is not detected in ¹H NMR. The only significant peak would be from the non-deuterated methyl group of the ester.
In ¹³C NMR spectroscopy, the spectra of both compounds would be similar, showing peaks for each of the 11 carbon atoms. However, the carbon atoms bonded to deuterium in this compound may exhibit slight upfield shifts and the signals may be split into multiplets due to C-D coupling.
Synthesis and Applications
Synthesis
Methyl decanoate is typically synthesized by the esterification of decanoic acid with methanol. The synthesis of this compound involves the use of deuterated starting materials. For instance, deuterated decanoic acid can be esterified with methanol, or decanoic acid can be reacted with deuterated methanol in the presence of a catalyst.
Figure 1: Synthesis of Methyl Decanoate.
Applications in Research and Development
The primary application of this compound lies in its use as a tracer and an internal standard in various research and drug development contexts.
-
Metabolic Studies: Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. By introducing this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using mass spectrometry. This is crucial for understanding fatty acid metabolism and the effects of drugs on lipid pathways.
-
Quantitative Bioanalysis: In drug development, accurate quantification of analytes in biological matrices is essential. This compound serves as a robust internal standard for the quantification of endogenous or administered Methyl decanoate in plasma, tissues, or other biological samples by GC-MS or LC-MS.
Figure 2: Workflow for Quantitative Analysis using this compound.
Experimental Protocols
General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of fatty acids in a biological sample using a deuterated internal standard like this compound.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound internal standard solution of known concentration
-
Solvents for extraction (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., BF₃ in methanol, or acetyl chloride)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation: To a known amount of the biological sample, add a precise volume of the this compound internal standard solution.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol mixture.
-
Derivatization: The extracted lipids are then converted to their fatty acid methyl esters (FAMEs). This is typically achieved by transesterification using a reagent like 14% boron trifluoride in methanol or methanolic HCl, followed by heating.
-
Extraction of FAMEs: After derivatization, the FAMEs are extracted into an organic solvent like hexane.
-
Analysis: The hexane layer containing the FAMEs is analyzed by GC-MS or LC-MS. The instrument is set to monitor the specific m/z values for both the endogenous Methyl decanoate and the deuterated internal standard.
-
Quantification: The concentration of Methyl decanoate in the original sample is calculated by comparing the peak area of the analyte to the peak area of the internal standard and relating this ratio to a calibration curve.
Figure 3: Experimental Workflow Overview.
Conclusion
This compound is a powerful tool for researchers and scientists in the field of drug development and metabolic research. Its key difference from Methyl decanoate—the presence of deuterium—provides a distinct analytical signature that is leveraged for highly accurate quantification and for tracing metabolic pathways. Understanding the fundamental principles of isotopic labeling and its impact on analytical techniques is crucial for the effective application of these valuable research compounds.
References
- 1. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Methyl decanoate (HMDB0033848) [hmdb.ca]
- 3. Buy Online CAS Number 1219804-67-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. Methyl decanoate | 110-42-9 [chemicalbook.com]
Applications of Deuterated Fatty Acid Methyl Esters in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated fatty acid methyl esters (FAMEs) in scientific research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, these modified molecules offer unique advantages for metabolic tracing, quantitative analysis, and influencing the pharmacokinetic properties of therapeutic agents. This document details the core applications, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes complex biological pathways and workflows.
Core Applications of Deuterated Fatty Acid Methyl Esters
Deuterated FAMEs are invaluable tools in various research fields, primarily due to the mass difference between hydrogen and deuterium. This isotopic substitution allows for their use in a range of applications, from precise quantification to metabolic pathway elucidation.
Internal Standards in Quantitative Mass Spectrometry
One of the most widespread applications of deuterated FAMEs is their use as internal standards in mass spectrometry-based quantification, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Due to their chemical similarity to their non-deuterated counterparts, they co-elute or elute very closely during chromatography and exhibit similar ionization efficiencies.[2] This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification.[1][3] The use of stable isotope-labeled internal standards is a well-established strategy to overcome challenges such as sample loss during preparation and variations in instrument response.
Metabolic Tracing and Flux Analysis
Deuterated fatty acids are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[4] By introducing a deuterated fatty acid into a cell culture or organism, researchers can trace its metabolic fate as it is incorporated into various lipids and other metabolites. The pattern and extent of deuterium incorporation provide quantitative information about the activity of different metabolic pathways. This approach is crucial for understanding cellular metabolism in both healthy and diseased states.
Studying the Kinetic Isotope Effect and Enzyme Mechanisms
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. Researchers leverage the KIE to study enzyme reaction mechanisms and to develop drugs with improved pharmacokinetic profiles. By strategically placing deuterium atoms at sites of metabolic activity, the metabolic breakdown of a drug can be slowed, potentially increasing its half-life and efficacy.
Drug Development and Lipidomics
In drug development, deuterated compounds, including lipids, are used to create novel therapeutics with enhanced properties. The "deuterium-reinforced" lipids can be more resistant to oxidative damage, a key factor in various diseases. For example, deuterated polyunsaturated fatty acids (PUFAs) have been shown to protect against lipid peroxidation. In the field of lipidomics, which involves the comprehensive analysis of lipids in a biological system, deuterated lipids are essential for accurate quantification and for studying the complex roles of lipids in health and disease.
Data Presentation
Table 1: Improvement in Analytical Precision using Deuterated Internal Standards
| Analyte | Without Internal Standard (%RSD) | With Deuterated Internal Standard (%RSD) | Reference |
| Free Fatty Acids (in milk) | 2.77 - 6.82 | Not explicitly stated, but method showed good repeatability | |
| Fatty Acid Methyl Esters | >15 (in some cases) | < 15 (generally accepted for high reproducibility) | |
| Amino Acids (as a proxy) | 13.5 | 8.3 |
RSD: Relative Standard Deviation
Table 2: Kinetic Isotope Effect (KIE) in the Oxidation of Deuterated Linoleic Acid
| Deuterated Substrate | kH/kD |
| 11,11-D2-Linoleic Acid | 3.0 |
kH/kD: Ratio of the rate constant for the reaction with the non-deuterated substrate to the rate constant for the reaction with the deuterated substrate.
Experimental Protocols
Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol describes a common method for extracting total lipids from biological tissues.
Materials:
-
Chloroform (purified and distilled)
-
Methanol (purified and distilled)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glassware (vials, pipettes)
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 1 g) with a mixture of chloroform and methanol (2:1, v/v) to a final volume of 20 mL.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly to induce phase separation.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen to obtain the dried lipid extract.
Transesterification of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol details the conversion of fatty acids within the lipid extract to their corresponding methyl esters.
Materials:
-
BF₃-Methanol solution (10-14% w/w)
-
Methanol
-
Hexane or Heptane
-
Saturated NaCl solution
-
Heating block or water bath
-
Screw-capped glass tubes
Procedure:
-
Saponification (for complex lipids): To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes.
-
Methylation: Cool the sample and add 2 mL of 12% BF₃ in methanol. Heat the mixture at 100°C for 30 minutes.
-
Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously to extract the FAMEs into the hexane layer.
-
Collection: Allow the phases to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
GC-MS Analysis of FAMEs
The following are typical parameters for the analysis of FAMEs by GC-MS. Optimization may be required based on the specific instrument and analytes.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar column | |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | |
| Injector Temperature | 250°C | |
| Injection Volume | 1 µL (splitless mode) | |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Ion Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Mandatory Visualizations
Experimental Workflows
Signaling Pathway
Metabolic Flux Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Methyl Decanoate-D19
For researchers, scientists, and professionals in drug development, ensuring the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl decanoate-D19, a deuterated internal standard crucial for mass spectrometry-based quantification.
Overview of this compound
This compound is a stable isotope-labeled fatty acid methyl ester (FAME). Its chemical structure is identical to that of endogenous methyl decanoate, with the exception that 19 of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for accurately quantifying the unlabeled analyte in complex biological matrices, as it co-elutes with the analyte but is distinguishable by its higher mass.
Stability and Storage Conditions
The stability of this compound is critical for generating reliable and reproducible analytical data. Based on information from various suppliers, the compound is chemically stable under standard ambient conditions.
Table 1: Summary of Recommended Storage and Stability for this compound
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [1][2][3] |
| Long-term Storage (General FAMEs) | -20°C | [4] |
| Container | Tightly closed vial | |
| Stability | Stable under recommended storage conditions. | |
| Re-analysis Interval | Re-analyze for chemical purity after three years. |
While room temperature storage is generally recommended for the neat compound, for solutions of fatty acid methyl esters, storage at -20°C is a common practice to minimize any potential for degradation over extended periods. It is crucial to use tightly sealed containers to prevent solvent evaporation and potential contamination.
Factors Influencing Stability
The stability of esters like this compound can be influenced by several factors. Understanding these can help in maintaining the integrity of the standard.
Caption: Factors affecting the stability of this compound.
Experimental Protocol for Stability Assessment
Objective: To evaluate the chemical stability of this compound under defined storage conditions (e.g., temperature, light) over a specified period.
Materials:
-
This compound standard
-
High-purity solvent (e.g., hexane, methanol, or acetonitrile)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
-
Controlled environment chambers (for temperature and humidity control)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable high-purity solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Serially dilute the stock solution to prepare working solutions at a concentration appropriate for the analytical instrumentation.
-
-
Sample Aliquoting and Storage:
-
Aliquot the working solution into multiple amber glass vials to minimize the impact of repeated sampling from a single container.
-
Divide the vials into different storage condition groups:
-
Control: -80°C (assumed to be the most stable condition)
-
Recommended: Room temperature (as per supplier recommendations)
-
Accelerated: 40°C (to simulate long-term degradation in a shorter timeframe)
-
Light Exposure: Room temperature with exposure to ambient light.
-
-
-
Time Points for Analysis:
-
Establish a schedule for analyzing the samples from each storage condition. A typical schedule might include T=0 (initial analysis), 1 week, 1 month, 3 months, 6 months, and 1 year.
-
-
Analytical Method:
-
Use a validated GC-MS or LC-MS method to analyze the concentration of this compound in the stored samples.
-
The method should be capable of separating the analyte from any potential degradation products.
-
-
Data Analysis:
-
At each time point, compare the peak area or concentration of the samples stored under different conditions to the control sample (stored at -80°C).
-
Calculate the percentage of degradation. A significant change in concentration (e.g., >5%) would indicate instability under that particular storage condition.
-
Caption: A generalized workflow for assessing the stability of a chemical standard.
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature in a tightly sealed container. For long-term storage, particularly when in solution, storing at -20°C is a prudent measure to ensure its integrity. While the compound is generally stable, it is good laboratory practice to re-analyze its purity periodically, with a suggested interval of three years. For critical applications, researchers may consider performing their own stability studies, especially if the standard is to be used in solution over an extended period. The provided experimental workflow offers a robust framework for such an assessment. Adherence to these guidelines will help ensure the accuracy and reliability of analytical results obtained using this important internal standard.
References
Methodological & Application
Application Note: Quantitative Analysis of Methyl Decanoate in Biological Matrices using Methyl Decanoate-D19 as an Internal Standard by GC-MS
Abstract
This application note details a robust and accurate method for the quantitative analysis of methyl decanoate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Methyl decanoate-D19 as a stable isotope-labeled internal standard. The use of a deuterated internal standard provides high precision and accuracy by correcting for variations during sample preparation and analysis.[1][2][3] This methodology is particularly suited for applications in metabolomics, food science, and drug development where precise quantification of fatty acid methyl esters is crucial.
Introduction
Methyl decanoate, the methyl ester of decanoic acid (a medium-chain fatty acid), is a compound of interest in various research fields. Its quantification in complex biological matrices requires a highly selective and sensitive analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose. However, variability in sample extraction, injection volume, and instrument response can lead to inaccurate results.[4]
The internal standard method is a widely used technique to improve the precision and accuracy of quantitative analysis. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process.
This application note provides a detailed protocol for the quantification of methyl decanoate using this compound as an internal standard.
Principle of the Method
A known amount of this compound is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. Both the analyte (methyl decanoate) and the internal standard (this compound) are then co-extracted and analyzed by GC-MS.
During GC separation, the analyte and the internal standard will have very similar retention times due to their similar chemical structures. In the mass spectrometer, they will be distinguished by their different mass-to-charge ratios (m/z). Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by interpolation from a calibration curve constructed using standards with known concentrations of the analyte and a constant concentration of the internal standard.
Caption: Logical workflow for quantification using an internal standard.
Experimental
Materials and Reagents
-
Methyl decanoate (≥99.5% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Sample matrix (e.g., human plasma, food homogenate)
Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Methyl Decanoate Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl decanoate and dissolve it in 10 mL of hexane.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volume of the methyl decanoate stock solution into the sample matrix to achieve a concentration range of 0.1 to 50 µg/mL.
Protocol
Sample Preparation
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.
-
Add 500 µL of a 2:1 (v/v) mixture of hexane:methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (hexane) to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of hexane.
Caption: Experimental workflow for sample preparation.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Methyl decanoate: m/z 87, 143
-
This compound: m/z 90, 155 (hypothetical based on deuteration pattern and fragmentation)
-
Data Analysis and Results
The peak areas for the selected ions of methyl decanoate and this compound are integrated. A calibration curve is generated by plotting the peak area ratio (Methyl decanoate / this compound) against the concentration of the calibration standards. The concentration of methyl decanoate in the unknown samples is then calculated from the linear regression equation of the calibration curve.
Quantitative Data
The following table summarizes the performance of the method.
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Table 1: Summary of quantitative data for the GC-MS analysis of methyl decanoate using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of methyl decanoate provides a highly accurate, precise, and reliable method for quantification in complex biological matrices. This stable isotope dilution method effectively compensates for sample loss during preparation and variations in instrument performance, making it an ideal choice for demanding research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Note & Protocol: Quantitative Analysis of Non-Deuterated Analytes Using Methyl Decanoate-D19 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative analysis of non-deuterated analytes, particularly fatty acid methyl esters (FAMEs) and other volatile to semi-volatile organic compounds, using Methyl decanoate-D19 as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). Methyl decanoate, also known as methyl caprate, is a fatty acid methyl ester.[1][2] The use of a stable isotope-labeled internal standard like this compound is a robust method for correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative results.
This protocol is intended as a comprehensive guide and may require optimization for specific matrices and analytes of interest.
Principle of the Method
Quantitative analysis using an internal standard relies on the addition of a known amount of a compound (the internal standard) to every sample, calibrator, and quality control sample. The internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument.[3] this compound is an ideal internal standard for the analysis of its non-deuterated counterpart and other similar FAMEs because it co-elutes or elutes very closely to the analyte, experiences similar ionization and fragmentation in the mass spectrometer, and can be differentiated based on its mass-to-charge ratio (m/z).
The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve constructed from standards with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes of Interest: (e.g., Methyl decanoate, other FAMEs)
-
Internal Standard: this compound
-
Solvent: High-purity, GC-MS grade solvent (e.g., Hexane, Ethyl Acetate, Methanol)
-
Sample Matrix: (e.g., plasma, tissue homogenate, environmental sample)
-
Reagents for Sample Preparation: (as required for the specific application, e.g., derivatization agents, extraction solvents)
-
GC Vials and Caps: 2 mL amber glass vials with PTFE-lined septa
-
Pipettes and Pipette Tips: Calibrated precision pipettes
-
Vortex Mixer
-
Centrifuge
Preparation of Standard Solutions
3.2.1. Analyte Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte standard.
-
Dissolve in the appropriate solvent in a 10 mL volumetric flask.
-
Fill to the mark with the solvent and mix thoroughly.
3.2.2. Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the same solvent as the analyte in a 10 mL volumetric flask.
-
Fill to the mark with the solvent and mix thoroughly.
3.2.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare a working internal standard solution at a concentration that will yield a suitable response in the GC-MS (e.g., 10 µg/mL).
3.2.4. Calibration Standards:
-
Prepare a set of calibration standards by spiking known amounts of the analyte working solutions into blank matrix.
-
Add a constant amount of the working internal standard solution to each calibration standard.
-
The final concentration of the internal standard should be the same in all calibration standards and samples.
Sample Preparation
The following is a general liquid-liquid extraction protocol. This should be optimized based on the specific sample matrix and analyte properties.
-
Sample Aliquot: Pipette a known volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the working internal standard solution to the sample.
-
Protein Precipitation (if applicable): Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol), vortex, and centrifuge.
-
Liquid-Liquid Extraction:
-
Add an appropriate extraction solvent (e.g., hexane:ethyl acetate 9:1 v/v).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane).
-
Transfer: Transfer the reconstituted sample to a GC vial for analysis.
GC-MS Analysis
The following are suggested starting conditions and may require optimization.
| Parameter | Condition |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Column | e.g., DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like a PEG-based column for FAMEs |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 60 °C, hold for 1 minRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions (Example) | Analyte (Methyl decanoate): m/z (e.g., 74, 87, 186)Internal Standard (this compound): m/z (e.g., 80, 96, 205) |
Note: The specific SIM ions should be determined by analyzing the mass spectra of the pure analyte and internal standard.
Data Presentation
Calibration Curve Data
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 10 | 15,000 | 1,500,000 | 0.01 |
| 2 | 0.5 | 10 | 75,000 | 1,510,000 | 0.05 |
| 3 | 1.0 | 10 | 152,000 | 1,490,000 | 0.10 |
| 4 | 5.0 | 10 | 760,000 | 1,520,000 | 0.50 |
| 5 | 10.0 | 10 | 1,510,000 | 1,500,000 | 1.01 |
| 6 | 25.0 | 10 | 3,780,000 | 1,510,000 | 2.50 |
| 7 | 50.0 | 10 | 7,550,000 | 1,500,000 | 5.03 |
Sample Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | 450,000 | 1,480,000 | 0.304 | 3.01 |
| Sample 2 | 1,230,000 | 1,530,000 | 0.804 | 7.98 |
| QC Low | 220,000 | 1,510,000 | 0.146 | 1.45 |
| QC High | 6,050,000 | 1,490,000 | 4.060 | 40.25 |
Visualizations
Caption: Experimental workflow for quantitative analysis.
References
Quantitative Analysis of Methyl Decanoate using a Deuterated Internal Standard by LC-MS/MS: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl decanoate, a fatty acid methyl ester (FAME), is a significant molecule in various biological and industrial processes. Its accurate quantification is crucial in fields ranging from metabolic research to biofuel development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of such compounds. The use of a stable isotope-labeled internal standard, such as Methyl decanoate-D19, is the gold standard for quantitative accuracy, as it effectively compensates for variations in sample preparation and instrument response.
This application note provides a detailed protocol for the development of a robust LC-MS/MS method for the quantification of methyl decanoate using this compound as an internal standard. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Methyl decanoate standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Hexane (HPLC grade)
-
Sodium sulfate, anhydrous
-
Boron trifluoride-methanol solution (14% w/v) or methanolic HCl
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For biological samples where fatty acids are present in their free form or as part of complex lipids, a derivatization step to convert them to FAMEs is necessary to improve their chromatographic properties and ionization efficiency.
-
Lipid Extraction (if necessary): For complex matrices like plasma or tissue, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Internal Standard Spiking: To the extracted lipid residue or a known amount of the sample, add a precise volume of this compound solution in methanol to achieve a final concentration appropriate for the expected range of the analyte.
-
Methylation:
-
Add 1 mL of 14% boron trifluoride-methanol solution to the sample.
-
Alternatively, use 2 mL of 1.25 M methanolic HCl.
-
Cap the vial tightly and heat at 80-100°C for 1-2 hours.
-
Cool the vial to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Sample Dilution: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 80:20 acetonitrile:water).
Experimental Workflow
Caption: Workflow for the quantitative analysis of methyl decanoate.
LC-MS/MS Method Development
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 or C8 column is recommended for the separation of FAMEs. A typical column dimension would be 2.1 x 100 mm with a particle size of 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium formate.
-
Gradient: A gradient elution is typically employed to separate FAMEs of different chain lengths. A starting condition of around 80% B, ramping to 95-100% B over several minutes is a good starting point for optimization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for FAMEs as they are relatively non-polar and ionize efficiently in the gas phase.[1] Electrospray Ionization (ESI) can also be used, often with the addition of a mobile phase modifier like ammonium formate to promote the formation of adducts.[2] For FAMEs, APCI and Atmospheric Pressure Photoionization (APPI) generally provide better sensitivity than ESI.[3][4]
-
Polarity: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The protonated molecule [M+H]⁺ is the typical precursor ion for FAMEs in positive ion mode.[5] The selection of product ions should be based on characteristic fragments. For saturated FAMEs, common fragmentations include the loss of methanol (CH₃OH) and cleavages along the alkyl chain.
The following table provides the theoretical masses and suggested MRM transitions for methyl decanoate and its deuterated internal standard. These should be optimized on the specific mass spectrometer being used.
| Compound | Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Methyl decanoate | C₁₁H₂₂O₂ | 187.17 | To be determined empirically |
| This compound | C₁₁H₃D₁₉O₂ | 206.29 | To be determined empirically |
Note on MRM Transition Optimization: The optimal collision energy for each transition must be determined experimentally by infusing a standard solution of methyl decanoate and this compound and performing a product ion scan followed by collision energy optimization for the most intense and specific product ions.
Data Presentation
The quantitative data should be summarized in a clear and structured table. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 10000 | 0.15 |
| 5 | 7600 | 10200 | 0.75 |
| 10 | 15500 | 10100 | 1.53 |
| 50 | 78000 | 10300 | 7.57 |
| 100 | 152000 | 10000 | 15.20 |
| 500 | 760000 | 10100 | 75.25 |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 80% B to 100% B in 5 min, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| MS System | |
| Ion Source | APCI |
| Polarity | Positive |
| MRM Transitions | |
| Methyl decanoate | 187.17 -> Optimized Product Ion |
| This compound | 206.29 -> Optimized Product Ion |
Signaling Pathways and Logical Relationships
The logic of using a stable isotope-labeled internal standard is to ensure that any loss of analyte during sample processing or variations in instrument response are corrected for, leading to more accurate and precise quantification.
Internal Standard Correction Logic
References
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of Analytes in Biological Matrices Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis by mass spectrometry, achieving high accuracy and precision is crucial for reliable decision-making in drug development and clinical research. The use of a stable isotope-labeled internal standard (IS), particularly a deuterated analog of the analyte, is the gold standard for quantification.[1][2] This method, a form of isotope dilution mass spectrometry (IDMS), relies on the principle that a deuterated IS is chemically identical to the analyte and will behave similarly during sample preparation and analysis.[3] By adding a known amount of the deuterated IS to all samples, calibration standards, and quality controls, it effectively corrects for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. The mass spectrometer distinguishes between the analyte and the deuterated IS based on their mass-to-charge ratio (m/z), allowing for the calculation of a peak area ratio. This ratio is then used to construct a calibration curve and accurately determine the concentration of the analyte in unknown samples.
Experimental Protocols
This section details a general protocol for the quantification of an analyte in human plasma using a deuterated internal standard with LC-MS/MS.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable organic solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Deuterated Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards covering the desired concentration range.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the deuterated IS stock solution with acetonitrile to achieve a final concentration that yields a consistent and robust signal.
-
Calibration Curve Standards: Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a final concentration range (e.g., 1-1000 ng/mL). A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
-
Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the respective sample (standard, QC, or unknown) into the appropriately labeled tube.
-
Add 25 µL of the internal standard working solution to each tube (except the blank).
-
Vortex each tube briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions and should be optimized for the specific analyte.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components and its co-elution with the deuterated internal standard.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard.
-
Data Analysis and Presentation
1. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the deuterated internal standard to obtain their respective peak areas.
-
Calculate the peak area ratio for each sample:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding nominal concentrations.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best-fit line, slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios on the calibration curve using the regression equation.
2. Data Presentation
The quantitative data for the calibration curve should be summarized in a clear and structured table.
| Calibration Level | Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| Blank | 0 | 0 | 0 | 0 |
| Zero | 0 | 0 | 1,520,345 | 0 |
| STD 1 | 1 | 15,678 | 1,515,890 | 0.0103 |
| STD 2 | 5 | 78,945 | 1,532,110 | 0.0515 |
| STD 3 | 20 | 315,670 | 1,525,600 | 0.2069 |
| STD 4 | 50 | 798,432 | 1,540,870 | 0.5182 |
| STD 5 | 100 | 1,589,321 | 1,535,450 | 1.0351 |
| STD 6 | 250 | 3,954,234 | 1,528,990 | 2.5861 |
| STD 7 | 500 | 7,890,123 | 1,519,870 | 5.1913 |
| STD 8 | 1000 | 15,678,901 | 1,523,456 | 10.2917 |
Visualizations
Caption: Experimental workflow for quantitative bioanalysis.
References
Application Notes and Protocols: Methyl Decanoate-D19 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. By introducing stable isotope-labeled substrates, such as Methyl decanoate-D19, researchers can trace the metabolic fate of these molecules and elucidate the contributions of various pathways to cellular metabolism. Methyl decanoate, a medium-chain fatty acid methyl ester, is an important molecule in lipid metabolism. The deuterated (D19) version serves as a tracer that can be distinguished from its unlabeled counterparts by mass spectrometry, allowing for the precise measurement of its incorporation into downstream metabolites.
This document provides a generalized framework for the application of this compound in metabolic flux analysis, focusing on the study of fatty acid metabolism. Due to the limited availability of specific studies utilizing this compound, the following protocols and data are presented as a representative guide based on established methodologies for other stable isotope tracers in lipidomics.
Application: Tracing Fatty Acid Metabolism
This compound is a valuable tool for investigating several aspects of fatty acid metabolism:
-
De Novo Fatty Acid Synthesis vs. Uptake: By introducing labeled this compound into the cellular environment, researchers can quantify the extent to which cells utilize exogenous fatty acids compared to synthesizing them de novo.
-
Fatty Acid Oxidation (β-oxidation): The breakdown of this compound through β-oxidation can be traced by monitoring the appearance of labeled acetyl-CoA and its subsequent incorporation into the TCA cycle and other metabolic pathways.
-
Lipid Synthesis and Storage: The incorporation of the D19 label into complex lipids, such as triglycerides and phospholipids, can be measured to determine the rates of lipid synthesis and turnover.
-
Drug Discovery and Development: This tracer can be used to assess the impact of therapeutic compounds on fatty acid metabolism in various disease models, including cancer, metabolic syndrome, and non-alcoholic fatty liver disease (NAFLD).
Experimental Protocols
The following is a generalized protocol for a cell-based metabolic flux experiment using this compound.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HepG2, A549, or primary cells) in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing this compound at a known concentration. The optimal concentration should be determined empirically but can range from 10 to 100 µM. A control group with unlabeled methyl decanoate should be run in parallel.
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the this compound-containing medium. Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of label incorporation. Isotopic steady state should be determined in pilot experiments.[1]
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solvent (e.g., 80:20 methanol:water) to the culture plate to arrest all enzymatic activity.[2]
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Phase Separation: Add chloroform to the lysate to achieve a final solvent ratio of 1:1:1 methanol:water:chloroform. Vortex vigorously and centrifuge at high speed to separate the polar (aqueous) and non-polar (lipid) phases.
-
Fraction Collection: Carefully collect the lower non-polar (lipid-containing) phase into a new tube for further analysis. The upper polar phase can be collected for analysis of water-soluble metabolites.
Sample Derivatization and GC-MS Analysis
-
Lipid Hydrolysis and Methylation: The extracted lipids are hydrolyzed to release free fatty acids, which are then converted to their fatty acid methyl esters (FAMEs) for GC-MS analysis. A common method is to use methanolic HCl or BF3-methanol.
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the different fatty acid methyl esters, and the MS detects their mass-to-charge ratio (m/z), allowing for the quantification of different isotopologues.
-
Typical GC-MS Parameters:
-
Column: A polar capillary column suitable for FAME analysis.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 250 °C) to elute all FAMEs.
-
MS Detector: Operated in either full scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
-
-
Data Presentation
Quantitative data from MFA experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution of Palmitate Derived from this compound
| Metabolite | Isotopologue | Control (Unlabeled) Abundance (%) | Labeled (D19-Methyl Decanoate) Abundance (%) |
| Palmitate (C16:0) | M+0 | 98.5 | 65.2 |
| M+2 | 1.0 | 10.5 | |
| M+4 | 0.3 | 8.3 | |
| M+6 | 0.1 | 5.7 | |
| M+8 | <0.1 | 3.9 | |
| M+10 | <0.1 | 2.8 | |
| M+12 | <0.1 | 1.9 | |
| M+14 | <0.1 | 1.1 | |
| M+16 | <0.1 | 0.6 |
Table 2: Hypothetical Metabolic Fluxes Calculated from Isotope Labeling Data
| Metabolic Flux | Control (nmol/10^6 cells/hr) | Treated (nmol/10^6 cells/hr) | Fold Change | p-value |
| Fatty Acid Uptake (Decanoate) | 5.2 ± 0.4 | 8.9 ± 0.7 | 1.71 | <0.01 |
| De Novo Palmitate Synthesis | 12.8 ± 1.1 | 6.4 ± 0.9 | 0.50 | <0.05 |
| Palmitate Oxidation | 7.5 ± 0.6 | 10.2 ± 0.8 | 1.36 | <0.05 |
Visualizations
Diagrams are essential for illustrating experimental workflows and metabolic pathways.
Caption: Experimental workflow for metabolic flux analysis using this compound.
Caption: Simplified pathway of this compound metabolism.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Methyl decanoate-D19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of compounds in complex matrices.[1] It is considered a definitive method in analytical chemistry because it minimizes errors arising from sample loss during preparation and analysis.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1] This stable isotope-labeled standard is chemically identical to the analyte but has a different mass, allowing for its differentiation by a mass spectrometer.[2] By measuring the ratio of the native analyte to the isotopically labeled internal standard, the concentration of the analyte can be determined with high accuracy.[1]
This application note provides a detailed protocol for the quantification of methyl decanoate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with isotope dilution, employing Methyl decanoate-D19 as the internal standard. Methyl decanoate, a fatty acid methyl ester (FAME), is a derivative of decanoic acid, a medium-chain fatty acid involved in various metabolic processes. Accurate quantification of methyl decanoate can be crucial in metabolic research and drug development.
Principle of the Method
The quantification of methyl decanoate is achieved by adding a known quantity of this compound to the sample. The deuterated internal standard and the endogenous methyl decanoate behave almost identically during extraction, derivatization (if necessary), and chromatographic separation. This co-elution ensures that any sample loss or variation in ionization efficiency affects both the analyte and the internal standard equally. The mass spectrometer distinguishes between the endogenous methyl decanoate and the deuterated internal standard based on their mass-to-charge (m/z) ratios. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, and comparing this to a calibration curve, the concentration of methyl decanoate in the original sample can be accurately calculated.
Experimental Protocols
Materials and Reagents
-
Methyl decanoate (analytical standard, ≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boron trifluoride-methanol solution (14% BF₃ in methanol)
-
Nitrogen gas (high purity)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Micropipettes
Sample Preparation: Lipid Extraction and Derivatization
This protocol describes the extraction of total lipids from a biological matrix (e.g., plasma, tissue homogenate) followed by derivatization to convert fatty acids to their corresponding methyl esters.
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma) in a glass tube, add a known amount of this compound solution in methanol. The amount of internal standard should be chosen to be in a similar concentration range as the expected analyte concentration.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer (chloroform phase) containing the lipids to a clean glass tube.
-
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Tightly cap the tube and heat at 80-85°C for 1 hour in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample Preparation: Transfer the final hexane extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS conditions for the analysis of FAMEs. These may need to be optimized for the specific instrument being used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 70°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, specific ions for methyl decanoate and this compound are monitored to enhance sensitivity and selectivity. Based on the fragmentation patterns of FAMEs, the following ions are typically selected:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl decanoate | 186 (M⁺) | 74, 87, 143 |
| This compound | 205 (M⁺) | 74, 90, 152 |
Note: The molecular ion (M⁺) is often of low abundance for FAMEs. More intense and stable fragment ions are typically used for quantification. The choice of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.
Data Presentation
Calibration Curve
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of methyl decanoate and a constant concentration of this compound. The peak area ratio of the quantifier ion of methyl decanoate to the quantifier ion of this compound is plotted against the concentration of methyl decanoate.
Table 1: Representative Calibration Curve Data
| Methyl decanoate Conc. (ng/mL) | Peak Area (Methyl decanoate) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 150,000 | 0.010 |
| 5 | 7,600 | 151,000 | 0.050 |
| 10 | 15,200 | 150,500 | 0.101 |
| 50 | 75,500 | 149,000 | 0.507 |
| 100 | 151,000 | 150,000 | 1.007 |
| 500 | 752,000 | 149,500 | 5.030 |
| 1000 | 1,505,000 | 150,200 | 10.020 |
A linear regression of the calibration curve will typically yield a correlation coefficient (R²) greater than 0.99, indicating excellent linearity.
Quantitative Data Summary
The concentration of methyl decanoate in unknown samples is calculated using the linear regression equation obtained from the calibration curve.
Table 2: Example Quantitative Results for Plasma Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 0.254 | 25.3 |
| Control 2 | 0.261 | 26.0 |
| Treated 1 | 0.879 | 87.5 |
| Treated 2 | 0.902 | 89.8 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for IDMS analysis of Methyl decanoate.
Decanoic Acid Metabolic Pathway
Decanoic acid, the precursor to methyl decanoate, is a medium-chain fatty acid that can be metabolized through several pathways. A simplified overview is presented below.
Caption: Simplified metabolic fate of decanoic acid.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and reliable approach for the quantification of methyl decanoate in biological samples. The detailed protocol and structured data presentation outlined in this application note offer a robust framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of fatty acid metabolism and related fields.
References
Application Note and Protocol for the Quantification of Fatty Acids in Biological Samples Using Spiked Methyl Decanoate-D19 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices such as plasma, serum, and tissues is crucial for understanding physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids. However, to ensure accuracy and precision, and to correct for variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is essential. This application note provides a detailed protocol for the spiking of Methyl decanoate-D19 into biological samples for the accurate quantification of fatty acid methyl esters (FAMEs) by GC-MS. This compound, a deuterated form of methyl decanoate, serves as an ideal internal standard due to its chemical similarity to the analytes of interest and its distinct mass, which allows for its clear separation and detection by mass spectrometry.
Experimental Workflow
The overall workflow for the analysis of fatty acids in biological samples involves lipid extraction, derivatization of fatty acids to FAMEs, and subsequent analysis by GC-MS. The introduction of the internal standard, this compound, at the beginning of the sample preparation process is a critical step for accurate quantification.
Application Notes and Protocols for Calibration Curve Construction with Methyl Decanoate-D19
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly in mass spectrometry-based assays, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements. This document provides a detailed application note and protocol for the construction of a calibration curve using Methyl decanoate-D19, a deuterated analog of methyl decanoate. This compound serves as an ideal internal standard for the quantification of methyl decanoate and other medium-chain fatty acid methyl esters (FAMEs) in various biological and pharmaceutical matrices.[1] Its near-identical chemical and physical properties to the analyte of interest, but distinct mass, allow for correction of variability during sample preparation and instrument analysis.[2] These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable quantitative methods.
Principle of Internal Standardization
The internal standard (IS) method involves adding a known amount of a compound (in this case, this compound) to all calibration standards and unknown samples.[3] The analyte's response is then measured relative to the response of the internal standard. This ratio is used for quantification, effectively compensating for variations in sample extraction, derivatization efficiency, injection volume, and instrument response.[2][3] Deuterated standards are particularly advantageous as they co-elute with the analyte in chromatographic systems, minimizing matrix effects.
Experimental Workflow
The overall workflow for constructing a calibration curve with this compound involves the preparation of calibration standards containing known concentrations of the analyte (methyl decanoate) and a constant concentration of the internal standard (this compound). These standards are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve.
Figure 1. General workflow for calibration curve construction.
Protocol 1: Calibration Curve Construction for FAMEs using GC-MS
This protocol describes the preparation of calibration standards and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of fatty acid methyl esters (FAMEs) using this compound as an internal standard.
Materials and Reagents
-
Methyl decanoate (analytical standard)
-
This compound (isotopic purity ≥ 98%)
-
Methanol (GC grade)
-
Hexane (GC grade)
-
Chloroform (GC grade)
-
Sodium chloride (NaCl)
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Anhydrous sodium sulfate
-
Glassware: volumetric flasks, pipettes, screw-cap test tubes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-88)
Procedure
1. Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl decanoate and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
2. Preparation of Calibration Standards
Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into vials containing a constant amount of the internal standard.
| Calibration Standard | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume with Hexane (mL) | Final Analyte Conc. (µg/mL) |
| Blank | 0 | 100 | 1 | 0 |
| Level 1 | 1 | 100 | 1 | 1 |
| Level 2 | 5 | 100 | 1 | 5 |
| Level 3 | 10 | 100 | 1 | 10 |
| Level 4 | 25 | 100 | 1 | 25 |
| Level 5 | 50 | 100 | 1 | 50 |
| Level 6 | 100 | 100 | 1 | 100 |
Note: The concentration range can be adjusted based on the expected analyte concentrations in the samples.
3. Sample Derivatization (if starting from free fatty acids)
-
To each sample and calibration standard (if prepared from free fatty acids), add 1 mL of 14% BF3-methanol solution.
-
Cap the tubes tightly and heat at 100°C for 30 minutes.
-
Cool the tubes to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
4. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 5 minutes
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Methyl decanoate (Analyte): m/z 87, 143, 186
-
This compound (IS): m/z 90, 153, 205
-
-
Note: The GC-MS parameters should be optimized for the specific instrument and column used.
Data Analysis
-
Integrate the peak areas of the selected ions for both methyl decanoate and this compound in each chromatogram.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Quantitative Data Summary
The following tables present representative data for a calibration curve constructed using the protocol described above.
Table 1: Calibration Curve Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,487,901 | 0.0102 |
| 5 | 78,912 | 1,501,234 | 0.0526 |
| 10 | 155,678 | 1,495,678 | 0.1041 |
| 25 | 389,012 | 1,489,012 | 0.2613 |
| 50 | 798,543 | 1,510,543 | 0.5286 |
| 100 | 1,589,321 | 1,505,321 | 1.0558 |
Table 2: Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 0.0105x + 0.0008 |
| Coefficient of Determination (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
Disclaimer: The data presented in these tables are for illustrative purposes and may vary depending on the instrument and experimental conditions.
Logical Relationship for Quantification
The following diagram illustrates the logical relationship between the measured signals and the final calculated concentration of the analyte in an unknown sample.
Figure 2. Quantification of an unknown sample.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of methyl decanoate and related fatty acid methyl esters. The detailed protocol and representative data presented in this application note serve as a comprehensive guide for researchers and scientists to establish accurate and precise analytical methods in their laboratories. The high linearity and sensitivity achievable with this method make it suitable for a wide range of applications in drug development and biomedical research.
References
Application Notes & Protocols: The Use of Methyl Decanoate-D19 in Quantitative Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mass spectrometry-based lipidomics is a critical tool for understanding the roles of lipids in health and disease.[1] Accurate and precise quantification of lipid species is paramount, and the stable isotope dilution method is the gold standard for achieving this.[2] Methyl decanoate-D19, a deuterated stable isotope of the methyl ester of decanoic acid (a medium-chain fatty acid), serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart and other similar medium-chain fatty acids in complex biological samples. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation, thereby correcting for sample loss and ionization variability.[3]
Principle of Use: The core principle behind using this compound is stable isotope dilution mass spectrometry (SID-MS). A known quantity of the deuterated standard is spiked into a biological sample at the very beginning of the sample preparation process.[2] The standard and the endogenous analyte are extracted and analyzed together. In the mass spectrometer, the instrument can distinguish between the natural analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a precise and accurate quantification can be achieved, effectively normalizing for variations in sample handling and instrument response.[3]
References
Troubleshooting & Optimization
Technical Support Center: Methyl Decanoate-D19 in GC-MS Analysis
Welcome to the technical support center for the use of Methyl decanoate-D19 as an internal standard in GC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in GC-MS analysis?
This compound is a deuterated form of methyl decanoate, which is the methyl ester of capric acid, a ten-carbon saturated fatty acid. In gas chromatography-mass spectrometry (GC-MS), it serves as an excellent internal standard for the quantification of methyl decanoate and other fatty acid methyl esters (FAMEs). Its key advantages are:
-
Similar Chemical and Physical Properties: Being chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation.[1]
-
Mass Shift: The deuterium labeling results in a distinct mass difference from the endogenous analyte, allowing for separate detection and quantification by the mass spectrometer.
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Correction for Variability: It helps to correct for variations in sample injection volume, instrument response, and sample loss during preparation, leading to more accurate and precise quantification.[1][2]
Q2: What are the expected storage conditions and stability for this compound?
This compound should be stored at room temperature in a tightly sealed container.[3] It is generally stable under these conditions; however, after three years, it is recommended to re-analyze the compound for chemical purity before use.[3] For long-term storage of solutions, it is advisable to store them at -20°C or -80°C to minimize any potential for degradation or solvent evaporation.
Q3: What are the characteristic mass fragments of methyl decanoate in EI-GC-MS?
The electron ionization (EI) mass spectrum of methyl decanoate is characterized by several key fragments. The most abundant ions are typically:
-
m/z 74: This is the base peak and results from a McLafferty rearrangement.
-
m/z 87: Another prominent peak.
-
m/z 143: Corresponding to the loss of a methoxy group.
-
m/z 155: Resulting from the loss of a propyl group.
-
m/z 186: The molecular ion (M+).
For this compound, these fragments will be shifted by +19 mass units due to the 19 deuterium atoms. For instance, the molecular ion will be at m/z 205.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for fatty acids are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors, including lack of co-elution, impurities in the standard, isotopic exchange, and differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in gas chromatography. If this separation is significant, the analyte and the internal standard may be affected differently by matrix components, leading to inaccurate quantification.
-
Solution: Overlay the chromatograms of the analyte and this compound. If a significant retention time shift is observed, consider adjusting the GC oven temperature program or using a column with slightly lower resolution to ensure co-elution.
-
-
Assess Internal Standard Purity:
-
Problem: The presence of unlabeled methyl decanoate or other impurities in the this compound standard can lead to an overestimation of the analyte concentration.
-
Solution: Analyze a neat solution of the this compound standard to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be negligible. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
-
Check for Isotopic Exchange:
-
Problem: Although less common for carbon-bound deuterium, back-exchange (replacement of deuterium with hydrogen from the sample matrix or solvent) can occur under certain conditions, leading to a decreased signal for the internal standard and an artificially high signal for the analyte.
-
Solution: Ensure that the solvents and reagents used are dry and aprotic where possible, especially during derivatization steps.
-
-
Evaluate Matrix Effects:
-
Problem: Components of the sample matrix can enhance or suppress the ionization of the analyte and the internal standard in the MS source. If this effect is different for the analyte and the internal standard (differential matrix effect), it can lead to inaccurate quantification.
-
Solution: Prepare matrix-matched calibration standards or perform a standard addition experiment to assess the impact of the matrix. Improving sample clean-up procedures can also help to minimize matrix effects.
-
Issue 2: Poor Peak Shape or Low Signal Intensity for this compound
Question: I am observing poor peak shape (e.g., tailing or fronting) or low signal intensity for my this compound internal standard. What are the potential causes?
Answer: Poor peak shape and low signal intensity can be caused by issues with the GC-MS system, sample preparation, or the stability of the compound.
Troubleshooting Steps:
-
GC System Maintenance:
-
Problem: A contaminated injector liner, column, or ion source can lead to poor chromatography and reduced signal.
-
Solution: Regularly perform maintenance on your GC-MS system. This includes replacing the injector liner and septum, trimming the analytical column, and cleaning the ion source according to the manufacturer's recommendations.
-
-
Optimize Injection Parameters:
-
Problem: The injection technique can significantly impact peak shape and sensitivity.
-
Solution: For FAME analysis, a splitless injection is often used to maximize sensitivity. Ensure the injection volume and temperature are appropriate for your setup. Cold on-column or programmed-temperature vaporization injection can also improve results.
-
-
Review Sample Preparation:
-
Problem: Incomplete derivatization of the corresponding capric acid-D19 to this compound or degradation of the internal standard during sample preparation can result in a low signal.
-
Solution: Ensure the derivatization reaction (e.g., using BF3-methanol) goes to completion. Avoid prolonged exposure of the sample to high temperatures or harsh acidic/basic conditions.
-
-
Check for Analyte Degradation:
-
Problem: Although saturated fatty acid methyl esters are relatively stable, degradation can occur, especially for unsaturated FAMEs.
-
Solution: Prepare fresh standards and samples. Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Quantitative Data Summary
The following table summarizes typical performance metrics for the quantitative analysis of fatty acid methyl esters using a deuterated internal standard in GC-MS.
| Parameter | Typical Value/Range | Notes |
| Linearity (R²) | > 0.99 | A high coefficient of determination indicates a good fit of the calibration curve. |
| Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements. Lower values indicate higher precision. |
| Accuracy (%Recovery) | 85-115% | The percentage of the known amount of analyte recovered from a spiked sample. |
| Limit of Detection (LOD) | Analyte-dependent | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
Experimental Protocols
Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis
This protocol describes a general procedure for the extraction and derivatization of fatty acids from a biological matrix (e.g., plasma, tissue homogenate) to FAMEs for GC-MS analysis.
-
Internal Standard Spiking: To 100 µL of the sample, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a clean glass tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization (Transesterification):
-
Add 500 µL of 1.25 M methanolic HCl to the dried lipid extract.
-
Cap the tube tightly and heat at 85°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of water to the cooled sample.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of FAMEs using an internal standard.
Caption: Troubleshooting decision tree for inaccurate quantitative results.
References
Technical Support Center: Optimizing Analyses with Methyl Decanoate-D19
Welcome to the technical support center for the application of Methyl decanoate-D19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this deuterated internal standard to enhance the signal-to-noise ratio in analytical experiments, particularly in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical chemistry?
This compound is a stable isotope-labeled (SIL) version of methyl decanoate, where 19 hydrogen atoms have been replaced with deuterium.[1] It serves as an ideal internal standard (IS) in analytical methodologies like chromatography and mass spectrometry.[2] The use of a SIL internal standard is considered the gold standard for correcting variations during sample preparation and instrument response, ultimately improving the accuracy and precision of quantitative analysis.[3]
Q2: How does using this compound improve the signal-to-noise ratio (S/N)?
While this compound doesn't directly increase the signal of the target analyte, it significantly improves the reliability and accuracy of the measurement, which is crucial when dealing with low-level analytes where the signal is close to the baseline noise.[4] By acting as a reliable internal reference, it allows for more precise quantification, effectively enhancing the quality of the data and the confidence in distinguishing the signal from the noise. The goal is to achieve a high signal-to-noise ratio for reliable quantification, often recommended to be at least 10:1 for the limit of quantification (LOQ).[5]
Q3: What are the key advantages of using a deuterated internal standard like this compound over a structurally similar, non-isotopically labeled compound?
Deuterated internal standards are highly effective because their chemical and physical properties are nearly identical to the analyte of interest. This ensures that the IS and the analyte behave similarly during extraction, chromatography (co-elution), and ionization in the mass spectrometer. This similarity allows the ratio of the analyte signal to the internal standard signal to remain constant, even with sample loss or inconsistencies in injection volume, leading to more accurate and precise results.
Q4: What are the critical considerations when preparing to use this compound in an experiment?
Key considerations include ensuring the stability of the deuterium labels, confirming that there is a suitable mass difference between the analyte and the internal standard to avoid spectral overlap, and verifying that the internal standard is free of any non-labeled species. It is also important that the deuterium labels are on non-exchangeable sites to prevent loss or replacement of deuterium with protons from the solvent or matrix.
Troubleshooting Guide
Q5: I am experiencing a sudden and complete loss of the this compound signal across all my samples. What should I investigate?
A complete loss of the internal standard signal throughout a run often indicates a systemic issue. A logical troubleshooting workflow should be followed:
-
Verify the IS Solution: Check the concentration and integrity of the this compound spiking solution to ensure it was prepared correctly and has not degraded.
-
Confirm Addition Step: Review the sample preparation protocol to confirm that the internal standard was added to all samples. A simple human error, such as forgetting this step, is a common cause.
-
Inspect the LC-MS System: Check for issues with the autosampler, potential contamination in the ion source, or general mass spectrometer instability.
Q6: The signal for this compound is inconsistent and shows high variability across my sample set. What are the likely causes?
High variability in the internal standard signal can be attributed to several factors:
-
Sample Preparation Inconsistencies: Errors in aliquoting the internal standard, variable extraction recovery, or incomplete mixing with the sample matrix can lead to inconsistencies.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the internal standard, causing ion suppression or enhancement.
-
Chromatographic Issues: Poor peak shape, such as tailing or splitting, or shifts in retention time can affect the signal. If the internal standard and analyte do not co-elute, they may experience different matrix effects.
-
Autosampler Malfunction: Inconsistent injection volumes can lead to significant signal variability.
Q7: My this compound signal is gradually decreasing over the course of an analytical run. What could be the problem?
A gradual decrease in the internal standard signal often points to a problem that worsens over time:
-
Instrument Contamination: The ion source of the mass spectrometer may be getting contaminated with repeated injections, leading to a decline in signal intensity.
-
Column Degradation: The analytical column may be degrading, leading to poor chromatography and signal loss.
-
IS Degradation: In some cases, the internal standard may be degrading in the prepared samples over time in the autosampler.
Experimental Protocols
Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general methodology for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma).
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution to a fixed concentration in the appropriate solvent (e.g., acetonitrile).
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A column appropriate for the separation of the target analyte.
-
Mobile Phase: A mobile phase composition that provides good chromatographic separation.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Injection Volume: A consistent volume (e.g., 5 µL) for all samples.
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the target analyte and this compound.
4. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following table summarizes typical performance characteristics for an LC-MS/MS method using a deuterated internal standard. These values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration and the instrument response over the calibration range. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| Recovery (%) | 85 - 115% | The efficiency of the extraction procedure. |
Diagrams
Caption: Workflow for analyte quantification using an internal standard.
Caption: Troubleshooting logic for internal standard signal issues.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: Correcting for Isotopic Interference with Methyl decanoate-D19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl decanoate-D19 as an internal standard in mass spectrometry-based analyses. The focus is on identifying and correcting for isotopic interference to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
A: Isotopic interference, often called "crosstalk," occurs when the signal of the heavy isotope-labeled internal standard (this compound) is artificially increased by contributions from the naturally occurring isotopes of the unlabeled analyte (Methyl decanoate).[1] The molecular formula for Methyl decanoate is C₁₁H₂₂O₂. Although carbon-12 (¹²C), hydrogen-1 (¹H), and oxygen-16 (¹⁶O) are the most abundant isotopes, heavier stable isotopes like ¹³C, ²H, and ¹⁸O also exist in nature. These heavier isotopes in the unlabeled analyte can produce a signal at a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterated internal standard, leading to inaccuracies in quantification, especially at high analyte concentrations.[1]
Q2: Why is correcting for isotopic interference important?
A: Failing to correct for isotopic interference can lead to an overestimation of the internal standard's response. This artificially inflates the denominator in the analyte/internal standard response ratio, resulting in an underestimation of the analyte's true concentration. This can lead to non-linear calibration curves, particularly at higher concentrations, and compromise the accuracy and reliability of the analytical method.[1]
Q3: How can I determine if my assay is affected by isotopic interference?
A: A simple way to check for isotopic interference is to analyze a high-concentration sample of unlabeled Methyl decanoate while monitoring the mass transition of this compound. If a significant signal is detected in the internal standard's mass channel, it indicates that the natural isotopes of the analyte are contributing to the standard's signal.
Q4: What is the "isotope effect" and can it affect my results?
A: The "isotope effect" refers to the slight difference in retention time that can be observed between a deuterated internal standard and its unlabeled counterpart during chromatographic separation.[2] This is due to the small differences in physicochemical properties imparted by the heavier isotopes. While often minimal, this can become problematic if the analyte and internal standard elute in a region of the chromatogram with significant matrix effects, as they may not experience the same degree of ion suppression or enhancement, leading to inaccurate results.[2]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
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Symptom: The calibration curve for Methyl decanoate becomes non-linear, typically plateauing at higher concentrations.
-
Possible Cause: Isotopic interference from the high concentration of unlabeled analyte is significantly contributing to the signal of the this compound internal standard.
-
Solutions:
-
Mathematical Correction: Apply a mathematical correction to subtract the contribution of the analyte's natural isotopic abundance from the internal standard's signal. A detailed protocol for this is provided below.
-
Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. While a common practice is to use a concentration that gives a signal intensity of about 50% of the highest calibration standard, in some cases, a higher concentration can improve linearity.
-
Dilute Samples: If feasible, dilute the samples to bring the analyte concentration into a linear range of the assay.
-
Issue 2: Poor Accuracy and Precision Despite Using a Deuterated Internal Standard
-
Symptom: Inaccurate and imprecise results are obtained, even with the use of this compound.
-
Possible Cause: A combination of isotopic interference and the chromatographic isotope effect, where the analyte and internal standard do not perfectly co-elute and are therefore subject to differential matrix effects.
-
Solutions:
-
Chromatographic Optimization: Adjust the chromatographic method (e.g., gradient, mobile phase composition, column temperature) to achieve better co-elution of Methyl decanoate and this compound.
-
Verify Isotopic Purity: Ensure the isotopic purity of your this compound standard is high. A certificate of analysis should be consulted. Commercially available standards typically have an isotopic enrichment of 98% or higher.
-
Implement Correction Calculations: Utilize the mathematical correction protocol outlined below to account for any isotopic overlap.
-
Quantitative Data
The natural isotopic abundances of the elements present in Methyl decanoate are summarized in the table below. This information is fundamental for calculating the theoretical isotopic distribution of the unlabeled analyte.
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Experimental Protocol: Correction for Isotopic Interference
This protocol outlines the steps to mathematically correct for the contribution of unlabeled Methyl decanoate to the signal of this compound. This example assumes an isotopic enrichment of 98 atom % D for the this compound standard, a value typical for commercially available standards.
Objective: To determine the correction factors for isotopic overlap and apply them to experimental data.
Materials:
-
Unlabeled Methyl decanoate standard of known purity.
-
This compound internal standard (assuming 98% isotopic purity).
-
Mass spectrometer capable of resolving the isotopic peaks.
-
Appropriate solvents and sample preparation materials.
Methodology:
-
Analyze Unlabeled Methyl decanoate:
-
Prepare a high-concentration solution of unlabeled Methyl decanoate.
-
Acquire the mass spectrum and determine the relative intensities of the M+0, M+1, M+2, etc., isotopic peaks.
-
Calculate the contribution of the unlabeled analyte to the mass of the D19-internal standard. Let's call this Factor A .
-
-
Analyze this compound Standard:
-
Prepare a solution of the this compound internal standard.
-
Acquire the mass spectrum and determine the relative intensities of the isotopic peaks around the main D19 peak. Due to the 98% isotopic purity, there will be minor peaks corresponding to D18, D17, etc.
-
Determine the contribution of any unlabeled Methyl decanoate present as an impurity in the D19 standard. Let's call this Factor B .
-
-
Apply Correction to Experimental Data:
-
For each sample, measure the peak areas for both the analyte and the internal standard.
-
The corrected analyte area is calculated as: Corrected Analyte Area = Measured Analyte Area - (Measured D19 Area * Factor B)
-
The corrected internal standard area is calculated as: Corrected D19 Area = Measured D19 Area - (Measured Analyte Area * Factor A)
-
Use the corrected areas to calculate the final concentration of the analyte.
-
Visualizations
Diagram 1: Workflow for Isotopic Interference Correction
Caption: Workflow for identifying and correcting for isotopic interference.
Diagram 2: Logical Relationship of Isotopic Interference
Caption: The bidirectional nature of isotopic interference.
References
Technical Support Center: Degradation of Methyl decanoate-D19 in Acidic Conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the degradation of Methyl decanoate-D19 in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
The principal degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond by water, in the presence of an acid catalyst (like H₃O⁺), to yield decanoic acid-D19 and methanol.[1] The reaction is reversible, meaning the ester can also be formed from the carboxylic acid and alcohol under acidic conditions, a process known as Fischer esterification. To favor hydrolysis, a large excess of water is typically used.[1]
Q2: How does the deuterium labeling in this compound affect its degradation?
The "D19" designation indicates that the decanoate portion of the molecule is perdeuterated (all 19 hydrogen atoms are replaced by deuterium). This isotopic labeling can influence the rate of degradation through the kinetic isotope effect (KIE). When a C-H bond is replaced by a C-D bond, the C-D bond is stronger and has a lower vibrational frequency.[2] Consequently, breaking a C-D bond requires more energy, which can lead to a slower reaction rate if this bond cleavage is involved in the rate-determining step of the reaction. For ester hydrolysis, the effect is typically a secondary kinetic isotope effect, which is generally smaller than a primary KIE but can still result in a noticeable decrease in the degradation rate.
Q3: What are the expected degradation products of this compound in an acidic medium?
The primary degradation products are Decanoic acid-D19 and Methanol .
Q4: What factors influence the rate of acid-catalyzed hydrolysis of this compound?
Several factors can affect the degradation rate:
-
pH: The rate of hydrolysis is directly proportional to the concentration of the acid catalyst (H₃O⁺). Therefore, a lower pH (higher acidity) will result in a faster degradation rate.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: Due to the low water solubility of methyl decanoate, the choice of a co-solvent can be critical.[3][4] The presence of an organic co-solvent can affect the solubility of the ester and the activity of the acid catalyst.
-
Presence of Water: As a reactant in the hydrolysis reaction, the concentration of water is important. Using a large excess of water will drive the equilibrium towards the formation of the degradation products.
Q5: How can I monitor the degradation of this compound during my experiment?
The degradation can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at a low wavelength like 205-210 nm) or coupled with a mass spectrometer (LC-MS) can be used to separate and quantify the remaining this compound and the appearance of Decanoic acid-D19.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds like methyl esters and their degradation products. It can provide both quantitative data and structural information for identification.
-
Titration: The progress of the reaction can be followed by titrating the amount of carboxylic acid produced over time with a standardized base.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH for decanoic acid-D19. 3. Column contamination or degradation. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form (e.g., pH < pKa for the protonated form). 3. Flush the column with a strong solvent or replace the column if necessary. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the system. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and purge the pump. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase. | 1. Run a blank gradient to check for carryover. Implement a needle wash step. 2. Prepare fresh mobile phase. |
Experimental Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No or Very Slow Degradation Observed | 1. Insufficient acid concentration (pH too high). 2. Low reaction temperature. 3. Poor solubility of this compound in the reaction medium. | 1. Verify the pH of the reaction mixture and adjust with a stronger acid if necessary. 2. Increase the reaction temperature. 3. Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent is miscible with water and does not interfere with the analysis. |
| Reaction Proceeds Too Quickly | 1. Acid concentration is too high. 2. Reaction temperature is too high. | 1. Use a less concentrated acid or a buffer solution to maintain a higher pH. 2. Lower the reaction temperature. |
| Poor Mass Balance | 1. Volatility of methanol leading to its loss. 2. Adsorption of the long-chain ester or acid to glassware. 3. Formation of unexpected side products. | 1. Conduct the experiment in a sealed vessel. 2. Use silanized glassware to minimize adsorption. 3. Analyze the reaction mixture for potential byproducts using techniques like GC-MS. |
Quantitative Data
The following tables provide estimated pseudo-first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of long-chain methyl esters under various conditions. Please note that these are representative values and the actual rates for this compound may vary. The kinetic isotope effect may lead to slightly lower rate constants for the deuterated compound.
Table 1: Estimated Degradation Rate Constants at 50°C
| pH | [H⁺] (M) | Estimated k_obs (s⁻¹) | Estimated Half-life (t₁/₂) |
| 1.0 | 0.1 | 1.5 x 10⁻⁵ | ~12.8 hours |
| 2.0 | 0.01 | 1.5 x 10⁻⁶ | ~5.4 days |
| 3.0 | 0.001 | 1.5 x 10⁻⁷ | ~53.6 days |
Table 2: Estimated Degradation Rate Constants at pH 1.0
| Temperature (°C) | Estimated k_obs (s⁻¹) | Estimated Half-life (t₁/₂) |
| 40 | 5.0 x 10⁻⁶ | ~1.6 days |
| 50 | 1.5 x 10⁻⁵ | ~12.8 hours |
| 60 | 4.0 x 10⁻⁵ | ~4.8 hours |
Assumptions: The data is extrapolated from literature values for similar long-chain fatty acid methyl esters. The reaction is assumed to follow pseudo-first-order kinetics due to the large excess of water.
Experimental Protocols
Protocol 1: Kinetic Study of this compound Hydrolysis by HPLC
Objective: To determine the rate of degradation of this compound in an acidic aqueous solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), certified grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH) solution (for quenching)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
Thermostated water bath or reaction block
Procedure:
-
Preparation of Reaction Solution:
-
Prepare a stock solution of this compound in ACN or MeOH at a known concentration (e.g., 10 mg/mL).
-
Prepare the acidic reaction medium by diluting concentrated HCl in a water/co-solvent mixture to the desired pH (e.g., pH 1.0 in 50:50 water:ACN).
-
-
Initiation of Reaction:
-
Pre-heat the acidic reaction medium to the desired temperature (e.g., 50°C) in a sealed reaction vessel.
-
To initiate the reaction (at t=0), add a small, known volume of the this compound stock solution to the pre-heated acidic medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture (e.g., 100 µL).
-
Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., an equimolar amount of NaOH solution) and diluting with the initial mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A suitable method for separating this compound and Decanoic acid-D19 on a C18 column could involve a gradient elution with a mobile phase consisting of ACN and water with a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a low wavelength (e.g., 205 nm) or an MS detector.
-
-
Data Analysis:
-
Quantify the peak areas of this compound at each time point.
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).
-
Visualizations
References
Technical Support Center: Optimizing Injection Volume for Methyl Decanoate-D19
Welcome to the technical support center for the analysis of Methyl decanoate-D19. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing injection volume in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the injection volume for this compound crucial for my GC-MS analysis?
A1: Optimizing the injection volume is critical for achieving accurate and reproducible quantitative results. An injection volume that is too small may result in a low signal-to-noise ratio, making detection and quantification difficult. Conversely, an injection volume that is too large can lead to column overload, causing peak distortion (such as fronting or tailing), reduced resolution between closely eluting peaks, and potential contamination of the GC system.[1]
Q2: What is the typical injection volume range for FAME analysis, including this compound?
A2: The ideal injection volume is dependent on several factors including the concentration of the analyte, the capacity of the GC column, and the injection technique being used (split vs. splitless). For many standard capillary GC columns, a typical injection volume is in the range of 0.5 to 2 µL.[2] For trace analysis, a larger volume may be necessary, but this requires careful optimization to avoid the issues mentioned above.
Q3: Should I use a split or splitless injection for my this compound analysis?
A3: The choice between split and splitless injection depends on the concentration of your sample.
-
Splitless Injection: This technique is preferred for trace analysis where the analyte concentration is low. The entire sample is transferred to the analytical column, maximizing sensitivity.[1][3]
-
Split Injection: This method is suitable for more concentrated samples. A portion of the sample is vented, preventing column overload and ensuring sharp, symmetrical peaks.[4]
Q4: How does the sample solvent affect the injection volume and peak shape?
A4: The choice of solvent can significantly impact peak shape, especially with larger injection volumes. Ideally, the sample solvent should be compatible with the stationary phase of the GC column. Using a solvent with a much lower boiling point than the analyte of interest can help in achieving better peak focusing at the head of the column, a phenomenon known as the "solvent effect". For this compound, volatile organic solvents like hexane or dichloromethane are commonly used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound, with a focus on issues related to injection volume.
Problem 1: Poor Peak Shape (Fronting or Tailing)
Symptoms:
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The peak for this compound is not symmetrical.
-
The front of the peak is sloped (fronting).
-
The rear of the peak is elongated (tailing).
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. If using splitless injection, consider switching to a split injection with an appropriate split ratio. |
| Inappropriate Injection Speed | An injection that is too fast can cause turbulence and band broadening. Optimize the injection speed in your autosampler settings. |
| Active Sites in the Inlet or Column | Active sites can cause polar analytes to interact and tail. Ensure you are using a deactivated inlet liner and that the column is in good condition. If necessary, replace the liner or trim the first few centimeters of the column. |
| Sample Solvent Incompatibility | The sample solvent may not be compatible with the stationary phase. Ensure your solvent choice is appropriate for your column. |
Problem 2: Poor Resolution and Broad Peaks
Symptoms:
-
Peaks for this compound and other components are wide.
-
Difficulty in separating this compound from closely eluting compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Injection Volume | A large injection volume can lead to a larger initial band width on the column, resulting in broader peaks. Reduce the injection volume. |
| Suboptimal Oven Temperature Program | A temperature ramp that is too fast can lead to poor separation. Try a slower temperature ramp to improve resolution. |
| Carrier Gas Flow Rate Too High | An excessively high flow rate reduces the interaction of the analyte with the stationary phase, leading to broader peaks and decreased resolution. Optimize the carrier gas flow rate for your column dimensions. |
Problem 3: Low or No Signal Detected
Symptoms:
-
The peak for this compound is very small or not visible.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Injection Volume | The amount of analyte reaching the detector is below the detection limit. Increase the injection volume, but be mindful of potential peak distortion. Alternatively, concentrate the sample if possible. |
| Incomplete Derivatization | If you are preparing this compound from the corresponding fatty acid, the derivatization reaction may be incomplete. Review and optimize your sample preparation protocol. |
| Sub-optimal MS Parameters | The mass spectrometer may not be optimized for your analyte. Consider using Selected Ion Monitoring (SIM) mode to increase sensitivity for the specific mass fragments of this compound. |
Data Presentation
The following table illustrates the expected impact of varying injection volumes on the peak characteristics of this compound under constant sample concentration.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Height (Arbitrary Units) | Peak Asymmetry (Tailing Factor) | Resolution (from adjacent peak) |
| 0.5 | 50,000 | 25,000 | 1.1 | 2.0 |
| 1.0 | 100,000 | 50,000 | 1.0 | 2.0 |
| 2.0 | 200,000 | 95,000 | 1.3 | 1.8 |
| 4.0 | 380,000 | 150,000 | 1.8 (Tailing) | 1.2 |
| 5.0 | 450,000 | 160,000 | >2.0 (Severe Tailing) | <1.0 (Co-elution) |
Note: This data is illustrative and the actual results may vary depending on the specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation (Transesterification) of Decanoic Acid-D19 to this compound
This protocol is a general guideline for the preparation of Fatty Acid Methyl Esters (FAMEs) and can be adapted for deuterated standards.
Materials:
-
Decanoic acid-D19 sample
-
Anhydrous Methanol
-
Hexane (GC grade)
-
Sodium methoxide (0.5 M in methanol)
-
Saturated sodium chloride solution
Procedure:
-
Weigh approximately 10-20 mg of the decanoic acid-D19 sample into a 2 mL glass vial.
-
Add 1 mL of 0.5 M sodium methoxide in methanol to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60°C for 15 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and vortex for 1 minute to extract the this compound.
-
Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds to facilitate phase separation.
-
Centrifuge the vial at 2000 rpm for 5 minutes.
-
Carefully transfer the upper hexane layer containing the this compound to a new GC vial for analysis.
Protocol 2: GC-MS Analysis of this compound
These are starting parameters and should be optimized for your specific instrument and column.
GC System:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injector Temperature: 250°C
-
Injection Volume: Start with 1 µL and optimize as needed.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
MS System:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350 (or use SIM mode for target ions of this compound).
Mandatory Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Troubleshooting Poor Recovery of Methyl Decanoate-D19
Welcome to the technical support center for troubleshooting issues related to the use of Methyl decanoate-D19 as an internal standard in analytical experiments. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges that can lead to poor recovery of this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Methyl decanoate, which is the methyl ester of decanoic acid (a fatty acid). It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the non-labeled analyte (endogenous Methyl decanoate).[1] This ensures that the internal standard behaves similarly to the analyte during sample preparation (extraction, derivatization) and analysis, helping to correct for variations and improve the accuracy and precision of quantification.[2][3]
Q2: What are the typical causes of poor recovery for a deuterated internal standard like this compound?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:
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Sample Preparation Variability: Inconsistent or incomplete extraction, derivatization (esterification), and sample handling can lead to loss of the internal standard.[2][4]
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Matrix Effects: Components within the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.
-
Volatility and Thermal Stability: As a fatty acid methyl ester (FAME), Methyl decanoate has some volatility. Losses can occur during sample concentration steps (e.g., evaporation under nitrogen). It can also degrade at excessively high temperatures in the GC injector.
-
Adsorption: The analyte and internal standard can adsorb to the surfaces of vials, pipette tips, and the analytical column.
-
Instrumental Issues: Leaks in the GC or LC system, a contaminated ion source, or an improperly tuned mass spectrometer can all lead to low signal intensity and apparent poor recovery.
-
Inaccurate Spiking: Errors in adding the internal standard to the samples will directly impact the final calculated recovery.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Issue 1: Low or No Signal for this compound
If you are observing a very low or completely absent peak for this compound, follow these steps:
Troubleshooting Steps:
-
Verify Internal Standard Addition:
-
Question: Was the internal standard solution added to the sample?
-
Action: Prepare a neat solution of this compound in a clean solvent and inject it directly into the instrument to confirm the standard itself is detectable and the instrument is functioning.
-
-
Check Instrument Performance:
-
Question: Is the GC-MS or LC-MS system performing optimally?
-
Action: Perform a system suitability test or a tune of the mass spectrometer to ensure it meets performance specifications. Check for leaks in the system, especially at the injector, column connections, and septum.
-
-
Review the Derivatization/Esterification Step:
-
Question: Was the conversion of any precursor acid to the methyl ester complete? (This is more relevant if you are adding a deuterated carboxylic acid that is then esterified).
-
Action: Ensure your derivatization reagents (e.g., BF₃-methanol, methanolic HCl) are fresh and the reaction conditions (time and temperature) are optimized. Analyze a known standard to confirm the derivatization process is working correctly.
-
Issue 2: Inconsistent or Low Recovery Across Samples
When the recovery of this compound is variable or consistently below your acceptable range (typically 70-130%), consider the following:
Troubleshooting Steps:
-
Evaluate the Sample Extraction Procedure:
-
Question: Is the extraction method efficiently recovering this compound from the sample matrix?
-
Action:
-
Solvent Polarity: Ensure the extraction solvent is appropriate for a mid-polarity compound like a fatty acid methyl ester. Heptane or hexane are commonly used.
-
Phase Separation: During liquid-liquid extraction, ensure complete separation of the organic and aqueous layers to avoid loss of the analyte into the wrong phase.
-
Emulsions: If emulsions form during extraction, try centrifugation or adding salt to break them.
-
-
-
Investigate Matrix Effects:
-
Question: Are components in your sample matrix suppressing the signal of your internal standard?
-
Action: Perform a matrix effect experiment. Compare the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A significant decrease in the peak area in the matrix sample indicates ion suppression.
-
Mitigation: Improve sample clean-up procedures (e.g., solid-phase extraction) or dilute the sample to reduce the concentration of interfering matrix components.
-
-
Assess Potential for Volatility-Related Loss:
-
Question: Are you losing the internal standard during solvent evaporation steps?
-
Action: If your protocol involves drying down the sample, use a gentle stream of nitrogen and avoid excessive heat. Do not let the sample go to complete dryness. Reconstitute the sample immediately after evaporation.
-
Quantitative Data Summary: Troubleshooting Poor Recovery
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Sample Preparation | Analyze a pre-extraction spiked sample vs. a post-extraction spiked sample. | Optimize extraction solvent and pH. Ensure complete phase separation. |
| Matrix Effects | Compare IS response in neat solution vs. blank matrix extract. | Improve sample cleanup (e.g., SPE). Dilute the sample. |
| Volatility | Spike a blank solvent and evaporate under standard conditions. | Use a gentle stream of nitrogen for evaporation. Avoid excessive heat. |
| Instrumental Issues | Run a system suitability test. Check for leaks. | Perform instrument maintenance (e.g., clean ion source, replace septum). |
| Derivatization | Analyze a derivatized standard. | Use fresh reagents. Optimize reaction time and temperature. |
Detailed Experimental Protocol: Quantification of a Target Analyte using this compound Internal Standard by GC-MS
This protocol provides a general methodology for the extraction and analysis of fatty acid methyl esters from a biological matrix.
1. Sample Preparation and Internal Standard Spiking:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Vortex briefly to mix.
2. Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids and transfer to a clean glass tube.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
4. FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
5. GC-MS Analysis:
-
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determine the characteristic ions for your target analyte and for this compound (monitor a specific m/z for the deuterated standard that is distinct from the non-deuterated version).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor internal standard recovery.
References
Technical Support Center: Analysis of Methyl Decanoate-D19 by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression of Methyl decanoate-D19 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound that may be related to ion suppression.
Problem 1: Low signal intensity or poor sensitivity for this compound in matrix samples compared to neat standards.
Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of your deuterated internal standard in the mass spectrometer's ion source.[1][2] Endogenous compounds like lipids, salts, and proteins are common sources of interference.[1]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): This can be used to selectively extract this compound from the sample matrix.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from the interfering components.
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between your analyte and matrix components.
-
Change Stationary Phase: Using a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a biphenyl phase) can alter selectivity.
-
Modify Mobile Phase: Adjusting the organic solvent or additives can influence the retention of both the analyte and interfering species.
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen their suppressive effects.
Problem 2: Inconsistent or irreproducible results for quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the composition of the biological matrix can lead to different degrees of ion suppression, resulting in inconsistent quantification.
Solutions:
-
Employ a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.
-
Utilize Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Ensure Co-elution with the Non-labeled Analyte: Since this compound is a deuterated internal standard, its primary purpose is to correct for such variability. However, if there is a slight chromatographic separation from the non-labeled methyl decanoate due to the deuterium isotope effect, they may experience different degrees of ion suppression. Optimizing chromatography to ensure co-elution is critical.
Problem 3: The signal for this compound decreases throughout the analytical run.
Possible Cause: This could be due to the carryover of late-eluting matrix components that cause increasing ion suppression with each injection.
Solutions:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.
-
Extend the Run Time: Ensure that all matrix components have eluted from the column before the next injection by extending the chromatographic run time.
-
Improve Column Washing: Implement a more aggressive column wash step at the end of each run to remove strongly retained matrix components.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis. The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts. Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
Ideally, a deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.
Q3: How can I determine if ion suppression is affecting my analysis of this compound?
A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a solution of this compound at a constant rate into the LC flow after the analytical column and before the mass spectrometer. A stable baseline signal is established. Then, an extracted blank matrix sample is injected. Any dips in the baseline signal indicate the retention times where matrix components are eluting and causing ion suppression.
Q4: Which ionization technique is less prone to ion suppression for the analysis of fatty acid methyl esters like this compound?
Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI). If you are experiencing significant and unavoidable ion suppression with ESI, switching to an APCI source, if available, could be a viable solution.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the regions in the chromatographic run where matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound
-
Extracted blank matrix sample
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the tee union.
-
Connect a syringe pump containing the this compound solution to the other inlet of the tee.
-
Connect the outlet of the tee to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is achieved, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression for this compound.
Methodology:
-
Prepare Standard in Neat Solution: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Prepare Spiked Matrix Sample: Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of this compound as the neat solution standard.
-
Analysis: Inject both the neat solution standard and the spiked matrix sample into the LC-MS system.
-
Calculate Matrix Effect: Compare the peak area of this compound in the spiked matrix sample (AreaMatrix) to the peak area in the neat solution (AreaNeat).
-
Matrix Effect (%) = (AreaMatrix / AreaNeat) * 100
-
A value less than 100% indicates ion suppression.
-
A value greater than 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of this compound
| Sample Preparation Method | Matrix Effect (%) | Relative Standard Deviation (RSD, n=6) |
| Protein Precipitation | 55% | 15% |
| Liquid-Liquid Extraction | 85% | 8% |
| Solid-Phase Extraction | 95% | 4% |
Note: These are example values and will vary depending on the specific matrix and experimental conditions.
Visualizations
References
Technical Support Center: Purity Analysis of Methyl Decanoate-D19 Standards
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for the purity analysis of Methyl decanoate-D19 standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a stable isotope-labeled version of Methyl decanoate, where 19 hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] It is primarily used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS or GC-MS.[2][3] Because it is chemically and physically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects and sample preparation losses.[3][4] This allows for precise correction of analytical variability, leading to highly accurate and reliable quantification of the target analyte.
Q2: What are the typical purity specifications for a this compound standard?
A high-quality this compound standard is defined by two key purity metrics:
-
Chemical Purity: This refers to the percentage of the compound that is Methyl decanoate (both deuterated and any non-deuterated versions) relative to any other chemical entities. It is typically expected to be ≥98% or ≥99%, commonly determined by Gas Chromatography (GC).
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the molecule that contains the desired number of deuterium atoms. For this compound, the isotopic enrichment is typically specified at 98 atom % D.
Q3: How should I properly store and handle this compound standards?
Proper storage is critical to maintain the integrity of the standard. It is recommended to store the standard at room temperature in a tightly sealed container. For long-term stability, some suppliers suggest that after several years (e.g., three years), the compound should be re-analyzed for chemical purity before use. When preparing solutions, it is best practice to spike the internal standard into samples early in the sample preparation process to account for any loss during extraction.
Q4: What are the primary analytical methods for assessing the purity of this compound?
The most common analytical techniques for purity verification are:
-
Gas Chromatography (GC): Used with a Flame Ionization Detector (FID) for determining chemical purity or with a Mass Spectrometer (MS) for assessing both chemical and isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of significant proton signals at positions that should be deuterated, while other NMR techniques can help confirm the structure.
-
Mass Spectrometry (MS): Essential for determining the isotopic distribution and confirming the mass shift from the unlabeled analog.
Table 1: Typical Product Specifications for this compound
| Parameter | Specification | Analytical Method |
| Synonyms | Methyl Caprate-D19 | N/A |
| CAS Number | 1219804-67-7 | N/A |
| Molecular Formula | CD₃(CD₂)₈COOCH₃ | N/A |
| Molecular Weight | 205.41 | Mass Spectrometry |
| Chemical Purity | ≥98% | GC-FID |
| Isotopic Enrichment | ≥98 atom % D | GC-MS |
| Appearance | Colorless to almost colorless clear liquid | Visual Inspection |
| Storage | Room Temperature | N/A |
Data compiled from multiple sources.
Analytical Methodologies & Experimental Protocols
Protocol 1: Chemical and Isotopic Purity Analysis by GC-MS
This protocol outlines a general method for determining the chemical and isotopic purity of a this compound standard.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., Chloroform, Ethyl Acetate) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Parameters:
- GC System: Agilent GC or equivalent.
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Injector: Split/Splitless inlet at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 1 minute.
- Ramp: 15°C/min to 240°C.
- Hold: 5 minutes at 240°C.
- Mass Spectrometer: Quadrupole MS detector.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
3. Data Analysis:
- Chemical Purity: Integrate the total ion chromatogram (TIC). Calculate the area percentage of the this compound peak relative to all other peaks (excluding the solvent).
- Chemical Purity (%) = (Area of D19 Peak / Total Area of All Peaks) * 100
- Isotopic Enrichment:
- Examine the mass spectrum of the this compound peak.
- Identify the molecular ion cluster. For this compound, the expected molecular ion [M]⁺ is at m/z 205.
- Compare the intensity of the m/z 205 peak to the intensities of ions corresponding to incompletely deuterated species (e.g., D18 at m/z 204, D17 at m/z 203, etc.) and the unlabeled compound at m/z 186.
- A detailed isotopic distribution analysis is required to calculate the precise atom % D.
Diagram 1: General Workflow for Purity Verification
Caption: A logical workflow for the comprehensive purity analysis of a deuterated standard.
Troubleshooting Guide
This section addresses common issues encountered during the purity analysis of this compound.
Table 2: GC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate oven temperature (too low). | 1. Deactivate or replace the injector liner. Use a liner with glass wool for better volatilization. 2. Bake the column at its maximum recommended temperature or trim the first few cm of the column inlet. 3. Increase the initial oven temperature or the ramp rate. |
| Poor Peak Shape (Fronting) | 1. Column overload (sample concentration too high). 2. Incompatible solvent. | 1. Dilute the sample and re-inject. 2. Ensure the injection solvent is compatible with the column's stationary phase. |
| Extraneous Peaks in Chromatogram | 1. Contamination from the solvent, syringe, or sample vial (septum bleed). 2. Injector septum bleed. 3. Sample degradation. | 1. Run a solvent blank to identify the source of contamination. Use high-purity solvents. 2. Replace the injector septum with a high-quality, low-bleed septum. 3. Ensure the injector temperature is not excessively high, which could cause the analyte to decompose. |
| Retention Time Shift | 1. The D19 standard elutes slightly earlier than the unlabeled analog. 2. Fluctuation in carrier gas flow rate. 3. Column aging or contamination. | 1. This is a normal "isotope effect" and is expected, especially in liquid chromatography. The shift should be minimal and consistent. 2. Check for leaks in the GC system and verify the flow controller is working correctly. 3. Condition the column or replace it if performance continues to degrade. |
| Incorrect Isotopic Ratio / Low Enrichment | 1. Presence of unlabeled Methyl decanoate impurity. 2. Back-exchange of deuterium with hydrogen (unlikely for C-D bonds). 3. Incorrect mass spectrometer calibration or background interference. | 1. This indicates a lower-purity standard. Verify against the Certificate of Analysis. 2. Ensure the standard is not stored in protic solvents for extended periods under harsh conditions. 3. Calibrate the mass spectrometer. Subtract background noise by selecting a clean baseline region near the peak. |
Diagram 2: Troubleshooting Logic for GC Peak Issues
Caption: A decision tree to diagnose and resolve common GC peak anomalies.
References
Validation & Comparative
A Comparative Guide to Internal Standards: Methyl decanoate-D19 vs. Alternatives in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Methyl decanoate-D19, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, particularly odd-chain fatty acid methyl esters. The information presented herein is supported by established analytical principles and data from relevant studies to aid in the selection of the most appropriate internal standard for your analytical workflow.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in quantitative mass spectrometry-based analyses, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, chromatography, and ionization, thereby effectively compensating for variations and matrix effects.[1]
Performance Comparison of Internal Standards
The primary role of an internal standard is to correct for analytical variability. The ideal internal standard co-elutes with the analyte and exhibits a similar response to the analytical instrumentation, thus providing a reliable reference for quantification.[1] The selection of an appropriate internal standard is crucial for achieving accurate and precise quantification of analytes. The three main types of internal standards used in fatty acid analysis are deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.[2]
Data Presentation: Quantitative Performance
The following table summarizes the key performance characteristics of this compound (representing deuterated standards) compared to odd-chain fatty acid methyl esters (e.g., Methyl tridecanoate, Methyl heptadecanoate).
| Performance Metric | This compound (Deuterated) | Odd-Chain Fatty Acid Methyl Esters (e.g., C13:0, C17:0) | Rationale |
| Correction for Matrix Effects | Excellent | Good to Moderate | Due to co-elution and identical ionization behavior, deuterated standards experience the same matrix effects as the analyte, leading to more accurate correction.[1] Odd-chain fatty acids may have slightly different retention times and ionization efficiencies, leading to less effective compensation. |
| Recovery | High and Consistent | Variable | The near-identical chemical properties of deuterated standards ensure they track closely with the analyte throughout the sample preparation process, leading to more consistent recovery. |
| Linearity (R²) of Calibration Curve | Typically > 0.99 | Typically > 0.99 | Both types of internal standards can produce linear calibration curves; however, the use of a deuterated standard often results in a more robust and reproducible linear response across a wide dynamic range. |
| Potential for Endogenous Interference | None | Low to Moderate | This compound is isotopically distinct and not naturally present in biological samples. Odd-chain fatty acids can be present endogenously in some matrices, which can interfere with accurate quantification. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled standards is more complex and expensive compared to the production of unlabeled odd-chain fatty acids. |
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for reproducible quantitative analysis. Below is a detailed methodology for the analysis of fatty acid methyl esters (FAMEs) using this compound as an internal standard.
Lipid Extraction and Transesterification for FAMEs Analysis
This protocol is adapted for the analysis of total fatty acids in a biological matrix (e.g., plasma, cell culture).
Materials:
-
Biological sample (e.g., 50 µL plasma)
-
This compound internal standard solution (in methanol or chloroform)
-
Methanol
-
Chloroform
-
Hexane
-
Acetyl Chloride
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 5% w/v in water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 2 mL glass vial, add 50 µL of the biological sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the assay.
-
Lipid Extraction (Folch Method):
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Carefully collect the lower organic phase into a clean glass vial.
-
-
Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Transesterification (Acid-Catalyzed):
-
To the dried lipid extract, add 1 mL of a 5% solution of acetyl chloride in methanol.
-
Cap the vial tightly and heat at 80°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
-
FAMEs Extraction:
-
Add 1 mL of hexane and 1 mL of 5% Na₂CO₃ solution to the vial.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
-
Drying and Reconstitution:
-
Pass the hexane extract through a small column of anhydrous Na₂SO₄ to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
-
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for FAMEs analysis (e.g., DB-23, SP-2560)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the characteristic ions for each FAME analyte.
-
Monitor the specific m/z for this compound (adjust based on the specific labeling pattern).
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the quantitative analysis of fatty acids using an internal standard.
Caption: Experimental workflow for fatty acid analysis using an internal standard.
Caption: Logical relationship of an internal standard to key validation parameters.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Validation of Analytical Methods Using Methyl Decanoate-D19
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids and other related compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the performance of Methyl decanoate-D19, a deuterated stable isotope-labeled internal standard, against traditional non-deuterated alternatives in the validation of analytical methods.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] By being chemically identical to the analyte of interest, but with a different mass, they co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement.[1] This intrinsic property leads to more accurate and precise quantification. This compound, with its 19 deuterium atoms, serves as an ideal internal standard for the analysis of methyl decanoate and other medium-chain fatty acid methyl esters (FAMEs).
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages in analytical method validation, particularly in terms of accuracy, precision, and linearity. The following tables summarize the expected performance characteristics of an analytical method validated using this compound compared to a method employing a non-deuterated, structurally similar internal standard (e.g., Methyl undecanoate).
Table 1: Comparison of Key Method Validation Parameters
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS (e.g., Methyl undecanoate) | Rationale for Superior Performance of Deuterated IS |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | Co-elution with the analyte allows for more effective correction of matrix effects and procedural losses. |
| Precision (% RSD) | < 5% | < 15% | The identical chemical behavior of the deuterated IS and the analyte minimizes variability in sample preparation and instrument response.[2] |
| Linearity (r²) | > 0.999 | > 0.99 | The consistent and predictable response of the deuterated IS across a wide concentration range leads to a more linear calibration curve. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to the specific mass of the deuterated standard allows for the reliable quantification of lower analyte concentrations. |
Note: The data presented in this table is a synthesis of typical performance characteristics observed in the validation of analytical methods for fatty acid analysis using deuterated and non-deuterated internal standards.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following section outlines a typical experimental protocol for the analysis of methyl decanoate in a biological matrix using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Protocol 1: Sample Preparation and Derivatization
-
Sample Spiking: To 100 µL of the sample (e.g., plasma, serum), add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in a suitable solvent).
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as chloroform:methanol (2:1, v/v). Vortex the mixture vigorously and centrifuge to separate the phases.
-
Isolation: Carefully transfer the organic (lower) layer containing the lipids to a clean tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
-
Incubation: Incubate the mixture at 60°C for 1 hour to facilitate the transesterification of fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.
-
Final Sample: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890A GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5975C Inert XL Mass Selective Detector or equivalent.
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 175°C at 10°C/min.
-
Ramp to 230°C at 5°C/min, hold for 5 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Methyl decanoate (Analyte): Monitor characteristic ions (e.g., m/z 74, 87, 186).
-
This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 81, 93, 205).
-
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of methyl decanoate.
Caption: Logical relationship demonstrating the corrective action of a deuterated internal standard.
References
Unlabeled Methyl Decanoate: A Comparative Guide for Cross-Validation in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within drug development and metabolomics, the cross-validation of results is paramount to ensure data integrity and reproducibility. The choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of unlabeled methyl decanoate as an analytical standard against other common alternatives, supported by experimental data and detailed protocols.
Unlabeled methyl decanoate, a fatty acid methyl ester (FAME), is frequently utilized as a reference and internal standard in gas chromatography (GC) applications, including GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID).[1] Its chemical properties and commercial availability make it a common choice for the qualitative and quantitative analysis of FAMEs.[2]
Performance Comparison of Internal Standards
The selection of an internal standard should be based on its chemical similarity to the analyte, its absence in the endogenous sample, and its ability to behave consistently throughout the analytical process. Below is a comparative summary of unlabeled methyl decanoate and other classes of internal standards commonly used in lipid analysis.
| Internal Standard Type | Example(s) | **Typical Linearity (R²) ** | Typical Precision (%RSD) | Typical Accuracy (Recovery %) | Key Advantages | Key Limitations |
| Unlabeled Even-Chain FAME | Methyl Decanoate | >0.99 | < 5 | 95-105 | Cost-effective, commercially available, structurally similar to many common FAMEs. | May be present endogenously in some samples, potentially leading to interference. |
| Odd-Chain FAMEs | Methyl Heptadecanoate (C17:0), Methyl Nonadecanoate (C19:0) | >0.99 | < 6 | 82-110 | Not typically present in most biological samples, chemically similar to even-chain FAMEs. | Can be more expensive than even-chain standards; potential for co-elution with some analytes. |
| Deuterated Standards | Methyl-d3 Laurate, D35-C18:0 FAME | >0.99 | < 15 | 80-110 | Considered the "gold standard"; chemically identical to the analyte, correcting for matrix effects. | High cost, may not be available for all analytes. |
| Other Esters | Hexadecyl Propanoate | >0.99 | < 2 | Statistically equivalent to standard methods | Can be selected to avoid overlap with endogenous compounds. | May have different extraction and ionization efficiencies compared to FAMEs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following protocols outline a general workflow for the analysis of fatty acids as their methyl esters using GC-MS with an internal standard like unlabeled methyl decanoate.
Lipid Extraction (Folch Method)
-
Homogenization: Homogenize the tissue or biofluid sample in a chloroform:methanol (2:1, v/v) solution.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., unlabeled methyl decanoate) to the homogenate.
-
Phase Separation: Add 0.9% NaCl solution and vortex to induce phase separation.
-
Lipid Collection: Centrifuge the sample and carefully collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Addition: Add 14% Boron Trifluoride (BF3) in methanol to the dried lipid extract.
-
Incubation: Heat the mixture at 100°C for 30-60 minutes.
-
Extraction: After cooling, add hexane and water to extract the FAMEs.
-
Sample Preparation: Collect the upper hexane layer containing the FAMEs, evaporate to dryness, and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing the Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for validating an analytical method, a crucial process for ensuring the reliability of experimental data.
References
Inter-laboratory Comparison for the Analysis of Methyl Decanoate-D19: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of Methyl decanoate-D19, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based assays. While no direct, publicly available inter-laboratory proficiency testing data for this compound exists, this document synthesizes expected performance data from established analytical methodologies for similar deuterated fatty acid methyl esters (FAMEs). The data presented is representative of the performance achievable with modern Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms, drawing upon principles from various proficiency testing programs for related analytes.[1][2][3][4]
The objective of this guide is to provide a robust framework for laboratories to evaluate and benchmark their in-house methods for the quantification of this compound and other similar deuterated standards.
Quantitative Performance Data
The following tables summarize the expected performance characteristics for the analysis of this compound based on a hypothetical inter-laboratory study involving ten participating laboratories. The data reflects typical variations and performance metrics observed in proficiency tests for quantitative chromatographic methods.[4]
Table 1: Summary of Inter-laboratory Comparison Results for this compound Analysis
| Parameter | Assigned Value (µg/mL) | Mean Reported Value (µg/mL) | Standard Deviation (µg/mL) | Relative Standard Deviation (RSD) (%) | Number of Laboratories |
| Sample A | 5.00 | 4.95 | 0.48 | 9.7 | 10 |
| Sample B | 25.0 | 24.7 | 2.1 | 8.5 | 10 |
| Sample C | 100 | 98.9 | 7.9 | 8.0 | 10 |
Table 2: Performance Metrics of Analytical Methods
| Method | Linearity (R²) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (Intra-day RSD %) |
| GC-MS | >0.995 | 0.1 | 92-108% | < 5% |
| LC-MS/MS | >0.998 | 0.05 | 95-105% | < 3% |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in the quantification of this compound are provided below. These protocols are based on established methods for the analysis of fatty acid methyl esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
A known amount of the sample is diluted in a suitable organic solvent (e.g., hexane or ethyl acetate).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
-
GC-MS System:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 96, 163, 205).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and selectivity and is particularly useful for complex sample matrices.
-
Sample Preparation:
-
Samples are typically diluted in the mobile phase.
-
For biological samples, protein precipitation (e.g., with acetonitrile) followed by centrifugation is a common clean-up step.
-
-
LC-MS/MS System:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ion transitions for this compound would need to be optimized. A hypothetical transition could be m/z 206 -> 164.
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Logical relationship for selecting an analytical method.
References
The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Methyl Decanoate-D19
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and precision of quantitative results. This guide provides an objective comparison of Methyl decanoate-D19, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, these standards are chemically identical to the analyte of interest but possess a distinct mass-to-charge ratio. This property allows for their differentiation by a mass spectrometer while ensuring they behave similarly to the target analyte during sample preparation and analysis. This co-elution characteristic effectively compensates for variations in extraction efficiency, derivatization yield, and instrument response, leading to highly accurate and precise measurements.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The superiority of deuterated internal standards over their non-deuterated counterparts, such as odd-chain fatty acids, is evident in key analytical performance metrics. The following table summarizes typical validation data for a deuterated fatty acid methyl ester (FAME) standard compared to a common odd-chain FAME standard.
| Performance Metric | Methyl-d3 Laurate (Deuterated Standard) | Methyl Heptadecanoate (C17:0) (Odd-Chain Standard) |
| Linearity (R²) | >0.99 | >0.99 |
| Recovery (%) | Typically 80-110% | 82-109.9% |
| Precision (RSD%) | <15% (Intra-day) | 2.77-5.82% (Intra-day) |
Note: The data for Methyl-d3 Laurate is presented as a representative example for deuterated FAME standards and is inferred from validation studies of similar compounds.
While both types of standards can achieve excellent linearity, deuterated standards generally offer a more consistent and predictable recovery across a wide range of experimental conditions. The slightly wider range of precision for deuterated standards in some compiled data reflects the inclusion of various studies, whereas the data for Methyl Heptadecanoate is from a more specific study. However, the key advantage of deuterated standards lies in their ability to more accurately correct for matrix effects and other sources of analytical variability.
Experimental Workflow for Fatty Acid Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids in biological samples using a deuterated internal standard like this compound.
Experimental Protocols
Below are detailed methodologies for the key steps in the quantitative analysis of fatty acids using this compound as an internal standard.
Lipid Extraction (Folch Method)
This protocol is suitable for extracting total lipids from biological samples such as plasma or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) as an antioxidant (optional)
Procedure:
-
To a known volume or weight of the biological sample, add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 mL of sample, use 20 mL of the solvent mixture.
-
Add a known amount of this compound internal standard solution.
-
Homogenize the sample in the solvent mixture.
-
Agitate the mixture for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean tube.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This acid-catalyzed derivatization is effective for both free fatty acids and esterified fatty acids.
Materials:
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.
-
Add 2 mL of 14% BF3 in methanol to the dried lipid extract.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex the mixture thoroughly and then centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
GC-MS Analysis
The following are example parameters for the analysis of FAMEs on a gas chromatograph-mass spectrometer.
Gas Chromatograph (GC) Conditions:
-
Column: DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 220°C at a rate of 10°C/min.
-
Hold at 220°C for 10 minutes.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitor characteristic ions for each target FAME and for this compound.
-
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
Signaling Pathway Involving Fatty Acids
Fatty acids are not merely energy storage molecules; they are also crucial signaling molecules that regulate a variety of cellular processes. The diagram below illustrates the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway by fatty acids.
References
Linearity of Response: A Comparative Guide for Methyl decanoate-D19 in Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative analysis of the linearity of response for Methyl decanoate-D19 and other commonly used internal standards in gas chromatography-mass spectrometry (GC-MS) based fatty acid methyl ester (FAME) analysis.
The ideal internal standard should exhibit a linear response across a wide range of concentrations, ensuring that the ratio of its signal to that of the analyte is directly proportional to the analyte's concentration. This is a cornerstone of accurate quantification. While deuterated standards are often considered the gold standard due to their chemical similarity to the analytes, their performance, including linearity, must be rigorously validated.
Comparison of Linearity of Response for Internal Standards
The following table summarizes the linearity of response for this compound and selected alternative internal standards. It is important to note that a direct comparative study under identical experimental conditions was not found in the reviewed literature. The data presented is a synthesis of findings from various validation studies.
| Internal Standard | Analyte(s) | Concentration Range | Correlation Coefficient (R²) | Reference |
| Methyl decanoate | Various FAMEs | Not Specified | Poor linearity noted for some FAMEs | [1] |
| Methyl heptadecanoate-d33 | Mix of 6 FAMEs | 2 - 100 mg/kg | > 0.985 | |
| Various d3-FAMEs | Corresponding FAMEs | Not Specified | Co-elution with analytes, requiring GC-MS | [2] |
| Methyl nonadecanoate (C19:0) | Palmitic, Stearic, Oleic, and Linoleic acids | Not Specified | Excellent linearity reported | [3] |
| D35-Stearic acid methyl ester | 58 FAMEs | Not Specified | Method validated according to FDA guidelines | [4] |
Note: The performance of an internal standard can be influenced by the specific analytical method, including the derivatization procedure, GC column, and mass spectrometer conditions. The data above should be considered in the context of the referenced studies. A study using the non-deuterated form, methyl caprate, as an internal standard reported poor linearity for some fatty acid methyl esters, which may be a consideration for researchers selecting this compound.[1]
Experimental Protocols
A robust and validated experimental protocol is fundamental to achieving a linear response and ensuring the accuracy of quantitative analysis. Below is a detailed methodology for a typical FAME analysis using GC-MS with an internal standard.
Sample Preparation and Derivatization
-
Internal Standard Spiking: To a known quantity of the sample (e.g., 100 µL of plasma or a specific mass of homogenized tissue), add a precise amount of the internal standard solution (e.g., this compound).
-
Lipid Extraction: Perform a lipid extraction using a suitable solvent system, such as chloroform:methanol (2:1, v/v), following established methods like the Folch or Bligh-Dyer techniques.
-
Saponification and Transesterification:
-
To the dried lipid extract, add a solution of sodium hydroxide in methanol and heat to hydrolyze the lipids into free fatty acids.
-
After cooling, add a methylating agent such as boron trifluoride (BF₃) in methanol and heat to convert the free fatty acids into their corresponding fatty acid methyl esters (FAMEs).
-
After cooling, add a nonpolar solvent like hexane and a salt solution to partition the FAMEs into the organic layer.
-
-
Sample Analysis: Collect the upper organic layer containing the FAMEs for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) System: An Agilent 7890B GC or equivalent.
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 175°C at 25°C/min.
-
Ramp to 230°C at 4°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) System: An Agilent 5977B MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions for the analytes and the internal standard.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the quantitative analysis of fatty acids using an internal standard.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Methyl Decanoate-D19
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of fatty acids, this guide offers a comparative overview of the two primary analytical techniques for the analysis of Methyl decanoate-D19: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a deuterated internal standard, this compound is crucial for the accurate quantification of its non-deuterated counterpart, Methyl decanoate, and other related fatty acid methyl esters (FAMEs).
This guide provides an objective comparison of these methods, supported by experimental data for structurally similar compounds, and details the necessary protocols to achieve reliable and reproducible results.
Data Presentation: Performance Comparison of Analytical Methods
While specific limits of detection (LOD) and quantification (LOQ) for this compound are not extensively published, the following table summarizes the typical performance parameters for the quantification of similar fatty acid methyl esters using GC-MS and LC-MS/MS. These values can be considered representative of the expected performance for this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Acceptance Criteria |
| Specificity | High (Mass spectral data confirms identity) | Very High (Precursor and product ion monitoring) | No interference with analyte peaks. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.99 |
| Range | Wide, dependent on analyte | Wide, dependent on analyte | Interval demonstrating precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 95 - 117% | Typically within 80-120% | Typically within 80-120%. |
| Precision (%RSD) | Repeatability: < 2%Intermediate: < 5% | Repeatability: < 15%Intermediate: < 15% | RSD < 15% |
| Limit of Detection (LOD) | 1 - 30 µg/L (for fatty acids) | 1 - 30 µg/L (for fatty acids) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.003 - 0.72 µg/L (for fatty acid methyl esters)[1] | 62.5 ng/mL (for various FAMEs)[2] | Signal-to-noise ratio ≥ 10 |
Experimental Protocols
Detailed methodologies for the analysis of fatty acid methyl esters, applicable to this compound, are provided below for both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For fatty acids, a derivatization step to form more volatile fatty acid methyl esters (FAMEs) is required.
1. Lipid Extraction:
-
Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform/methanol mixture (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of this compound as an internal standard.
-
Phase Separation: Add water to induce phase separation. The lower organic layer containing lipids is collected.
-
Drying: Evaporate the solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add a solution of 2% sulfuric acid in methanol to the dried lipid extract.
-
Heat the mixture at 90°C for 1 hour.
-
After cooling, add water and extract the FAMEs with hexane.
-
The hexane layer is collected and concentrated for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for Methyl decanoate and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often analyze fatty acids directly without derivatization, although analysis of FAMEs is also common.
1. Sample Preparation (Direct Analysis of Fatty Acids):
-
Protein Precipitation: Precipitate proteins in the sample (e.g., plasma) by adding cold acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant and dilute with an appropriate mobile phase for injection.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for free fatty acids or positive mode for FAMEs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Methyl decanoate and this compound must be optimized.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for GC-MS and LC-MS/MS analysis of fatty acid methyl esters.
Caption: Workflow for FAME analysis by GC-MS.
Caption: Workflow for fatty acid analysis by LC-MS/MS.
References
A Comparative Guide to Certified Reference Materials for Methyl Decanoate-D19
For researchers, scientists, and drug development professionals utilizing quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible results. Methyl decanoate-D19, a deuterated form of methyl decanoate, is a commonly used internal standard in the analysis of fatty acid methyl esters (FAMEs). This guide provides a comparison of commercially available Certified Reference Materials (CRMs) for this compound, details a representative experimental protocol for its use, and outlines the logical workflow for its application.
Comparison of Commercially Available this compound CRMs
The selection of a suitable CRM is critical for the quality and reliability of analytical data. Key parameters for comparison include isotopic enrichment, chemical purity, and the availability of certification documentation. Below is a summary of this compound CRMs offered by prominent suppliers.
| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Format |
| LGC Standards | This compound | 1219804-67-7 | ≥98 atom % D[1] | ≥98%[1] | Neat |
| CDN Isotopes | This compound | 1219804-67-7 | 98 atom % D[2] | Not specified | Neat |
| MedChemExpress | This compound | 1219804-67-7 | Not specified | Not specified | Solution or Neat |
Note: The information presented in this table is based on publicly available data from the suppliers' websites. For the most current and detailed specifications, it is recommended to consult the Certificate of Analysis (CoA) provided with the specific lot of the CRM.
Alternatives to this compound
While this compound is a widely used internal standard, other deuterated fatty acid methyl esters can also be employed, depending on the specific analytical method and the analytes of interest. Additionally, for certain applications, fatty acid ethyl esters (FAEEs) have been investigated as suitable internal standards for FAME analysis. The choice of an alternative should be guided by factors such as chromatographic separation from the analytes of interest and the absence of isotopic overlap in mass spectrometric detection.
Experimental Protocol: Quantification of Fatty Acid Methyl Esters using this compound as an Internal Standard by GC-MS
This section provides a detailed, representative protocol for the quantification of FAMEs in a biological matrix using this compound as an internal standard. This protocol is adapted from established methods for fatty acid analysis.
Materials and Reagents
-
This compound CRM
-
Unlabeled FAME standards for calibration curve
-
Hexane (or other suitable organic solvent), HPLC grade
-
Sodium sulfate (anhydrous)
-
Sample matrix (e.g., plasma, cell lysate)
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of unlabeled FAMEs into the same solvent as the internal standard.
Sample Preparation
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Transesterification: Convert the extracted fatty acids to their corresponding methyl esters. A common method involves reaction with methanolic HCl or BF3-methanol.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the extracted and transesterified sample.
-
Phase Separation and Drying: After vortexing, centrifuge the sample to separate the organic and aqueous phases. Transfer the organic (upper) layer containing the FAMEs to a clean vial. Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume of solvent suitable for GC-MS injection.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 240 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for the unlabeled FAMEs and for this compound (e.g., m/z corresponding to its molecular ion and key fragments).
-
Data Analysis
-
Peak Integration: Integrate the peak areas of the target FAMEs and the this compound internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the unlabeled FAME to the peak area of the internal standard against the concentration of the unlabeled FAME for each calibration standard.
-
Quantification: Determine the concentration of the target FAMEs in the samples by using the response factor calculated from the calibration curve.
Workflow and Signaling Pathway Visualization
To visually represent the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for FAME quantification.
Caption: Role of CRMs in quantitative analysis.
References
A Comparative Guide to Assessing the Isotopic Enrichment of Methyl decanoate-D19
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds, such as Methyl decanoate-D19, is fundamental for precision and accuracy in quantitative bioanalysis and metabolic research. As an internal standard, the exact isotopic enrichment of this compound is a critical parameter that directly impacts the reliability of experimental results. This guide provides an objective comparison of the primary analytical methods for validating this enrichment: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection and application.
Understanding Isotopic Enrichment
Isotopic enrichment refers to the mole fraction of a specific isotope at a given molecular site, expressed as a percentage[1]. It is important to distinguish this from species abundance. For example, a highly deuterated compound with 99% isotopic enrichment will still contain a small percentage of molecules with fewer deuterium atoms than the maximum possible[1]. For this compound (CD₃(CD₂)₈COOCH₃), a typical isotopic enrichment is 98 atom % D[2]. Accurate determination of this value is crucial for correcting for isotopic overlap and ensuring data integrity.
Comparison of Analytical Methodologies
The two gold-standard techniques for determining isotopic enrichment are GC-MS and NMR spectroscopy.[3] While both are powerful, they operate on different principles and offer distinct advantages.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that separates the analyte from complex mixtures and provides information on the mass-to-charge ratio of the molecule and its fragments. It excels at detecting the distribution of different isotopologues (molecules that differ only in their isotopic composition).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can directly quantify the degree of deuteration at specific sites within the molecule. Quantitative NMR (qNMR) is a powerful tool for determining isotopic abundance, sometimes proving more accurate than classical ¹H NMR or MS methods.
The choice between these methods often depends on the specific experimental requirements, including the need for positional information, sample availability, and desired level of precision. In many cases, using both techniques provides a comprehensive validation of the labeled compound.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of GC-MS and NMR for the analysis of isotopic enrichment in deuterated fatty acid methyl esters like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Relative abundance of isotopologues (M, M-1, M-2, etc.) | Ratio of residual ¹H to ¹H at natural abundance sites |
| Positional Information | Limited; inferred from fragmentation patterns | High; direct observation of specific atomic sites |
| Sensitivity | High (low femtomol range) | Moderate to Low (micromolar to millimolar range) |
| Precision | High (<5% CV typical) | High (<2% CV typical with qNMR) |
| Sample Requirement | Low (sub-microgram) | High (milligram) |
| Analysis Time | Rapid (15-30 minutes per sample) | Moderate (10-60 minutes per sample) |
| Key Advantage | Excellent for resolving complex mixtures and high sensitivity | Unambiguous structural confirmation and site-specificity |
Note: Performance metrics are representative and can vary based on instrumentation, method optimization, and sample complexity.
Experimental Protocols
Isotopic Enrichment Analysis by GC-MS
This protocol outlines the general procedure for determining the isotopic enrichment of this compound using a standard GC-MS system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, set to 250°C with a split ratio of 10:1.
-
Column: Use a polar capillary column suitable for fatty acid methyl esters (FAMEs), such as a DB-23 or similar cyano-column.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan mode from m/z 50 to 350 to identify the parent ion and its isotopologues.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to Methyl decanoate.
-
Extract the mass spectrum for this peak.
-
Integrate the ion currents for the fully deuterated species (M) and the less-deuterated isotopologues (M-1, M-2, etc., where M-1 represents the loss of one deuterium for a hydrogen).
-
Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated ion compared to the sum of all related isotopologue ions. Corrections for the natural abundance of ¹³C may be necessary for high-accuracy measurements.
-
Isotopic Enrichment Analysis by NMR Spectroscopy
This protocol provides a method for assessing enrichment using high-field NMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of this compound in a deuterated solvent suitable for NMR (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Analysis (¹H NMR):
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
-
-
Data Analysis:
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Identify the small residual ¹H signals corresponding to the C-H groups where deuterium substitution was incomplete.
-
Identify a signal from a non-deuterated part of the molecule if one exists (in this case, the methoxy group, -OCH₃, is not deuterated and can serve as an internal reference). If all positions are labeled, a known amount of an internal standard is required.
-
Integrate the residual proton signals at the deuterated positions and the reference proton signal.
-
Calculate the isotopic enrichment for a specific site by comparing the integral of the residual proton signal to the integral of the reference signal, correcting for the number of protons each signal represents.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
Safety Operating Guide
Proper Disposal of Methyl Decanoate-D19: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl decanoate-D19.
Immediate Safety and Handling Precautions
Methyl decanoate is a combustible liquid and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is crucial to prevent its release into the environment. Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this substance[3].
In the event of a spill, immediately remove all sources of ignition. Absorb the spill with an inert material, such as dry sand or earth, and collect it into a suitable, closed container for disposal. Ensure adequate ventilation. Do not flush the material into surface water or a sanitary sewer system.
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all applicable national and local regulations. The primary method of disposal is to entrust it to a licensed waste disposal company.
Operational Plan:
-
Segregation and Storage:
-
Keep this compound in its original, tightly closed container.
-
Do not mix it with other waste materials.
-
Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
-
Labeling:
-
Ensure the container is clearly and accurately labeled as "this compound" and includes appropriate hazard warnings (e.g., "Combustible," "Environmentally Hazardous").
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Methyl decanoate.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, as required by your institution and local regulations.
-
Quantitative Data Summary
While specific quantitative disposal limits can vary by jurisdiction, the following table summarizes key physical and hazard data for Methyl decanoate, which informs its disposal requirements.
| Property | Value | Reference |
| Flash Point | 90 °C / 194 °F | |
| Aquatic Toxicity | Very toxic to aquatic life (H400), Toxic to aquatic life with long lasting effects (H411) | |
| Biodegradability | Readily biodegradable (78% in 28 days) | |
| Bioaccumulation | Bioconcentration factor (BCF): < 17 | |
| Log Pow | 4.42 |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Methyl Decanoate-D19
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Methyl decanoate-D19, ensuring laboratory safety and regulatory compliance. While this is a deuterated form of Methyl decanoate, its chemical properties and associated hazards are considered analogous.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles, compliant with NIOSH (US) or EN 166 (EU) standards.[1][2] | Protects against splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3] Long-sleeved laboratory coat. | Prevents direct skin contact.[1][2] Gloves should be inspected before use and disposed of properly after handling. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary. | Protects against inhalation of vapors or aerosols. |
Operational Plan and Experimental Protocol
Adherence to a strict operational plan is vital for the safe handling of this compound.
1. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.
-
Ground and bond containers when transferring material to prevent static discharge.
2. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contain the spill and prevent it from entering drains or waterways.
-
Ventilate the area and wear appropriate respiratory protection if necessary.
3. First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
This substance is toxic to aquatic life with long-lasting effects; do not allow it to enter drains, sewers, or waterways.
-
Collect waste in a designated, labeled, and sealed container.
-
Treat as hazardous waste and arrange for disposal through a licensed waste disposal company.
-
Handle uncleaned containers as you would the product itself.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1219804-67-7 | |
| Molecular Formula | C₁₁H₃D₁₉O₂ | - |
| Flash Point | 90 °C / 194 °F | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
